RIPK3-IN-4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
分子式 |
C24H18BrFN4O3S |
|---|---|
分子量 |
541.4 g/mol |
IUPAC名 |
N-[6-[3-[(3-bromophenyl)carbamoylamino]-4-fluorophenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C24H18BrFN4O3S/c25-14-2-1-3-15(10-14)27-23(32)28-20-11-16(6-8-18(20)26)33-17-7-9-19-21(12-17)34-24(29-19)30-22(31)13-4-5-13/h1-3,6-13H,4-5H2,(H2,27,28,32)(H,29,30,31) |
InChIキー |
RIVQMLWSKYAVFY-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)NC5=CC(=CC=C5)Br |
製品の起源 |
United States |
Foundational & Exploratory
RIPK3-IN-4: A Technical Guide to its Mechanism of Action in Necroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. Unlike apoptosis, necroptosis is a caspase-independent pathway driven by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). The kinase activity of RIPK3 is a central node in this pathway, making it an attractive therapeutic target for diseases driven by excessive necroptotic cell death. This technical guide provides an in-depth overview of the mechanism of action of RIPK3-IN-4 (also known as Compound 42), a novel and specific inhibitor of RIPK3.
Core Mechanism of Action of this compound
This compound is a small molecule inhibitor that directly targets the kinase activity of RIPK3, thereby blocking the necroptosis signaling cascade. Its mechanism of action is centered on the specific interaction with the ATP-binding pocket of RIPK3.
Molecular Interaction:
Through molecular docking and site-directed mutagenesis studies, this compound has been shown to form two crucial hydrogen bonds with the amino acid residues Threonine 94 (Thr94) and Serine 146 (Ser146) within the kinase domain of RIPK3.[1] This binding competitively inhibits the binding of ATP, which is essential for the autophosphorylation and activation of RIPK3.
Downstream Effects:
By inhibiting RIPK3 kinase activity, this compound prevents the subsequent phosphorylation of MLKL, the key executioner protein in the necroptosis pathway.[1] This inhibition of MLKL phosphorylation prevents its oligomerization and translocation to the plasma membrane, ultimately blocking the membrane rupture and lytic cell death characteristic of necroptosis. The inhibitory effect of this compound has been demonstrated to reduce cell damage, necroptosis, and inflammatory responses in various in vitro and in vivo models.[1][2]
Signaling Pathway Visualization
The following diagram illustrates the necroptosis signaling pathway and the specific point of intervention by this compound.
References
The Function of RIPK3-IN-4: A Technical Guide to a Novel Necroptosis Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of RIPK3-IN-4 (also known as Compound 42 or Cpd-42), a novel and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of necroptosis and the therapeutic potential of RIPK3 inhibition. Herein, we detail the function, mechanism of action, and experimental validation of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Function and Mechanism of Action
This compound is a potent small molecule inhibitor that specifically targets the kinase activity of RIPK3, a crucial mediator of necroptosis. Necroptosis is a form of programmed cell death that, unlike apoptosis, results in the rupture of the plasma membrane and the release of cellular contents, leading to a pro-inflammatory response. This compound functions by directly binding to the kinase domain of RIPK3, preventing its phosphorylation and subsequent activation. This inhibitory action blocks the recruitment and phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like (MLKL), thereby halting the execution of the necroptotic pathway.
Studies have demonstrated that this compound effectively reduces cell damage, mitigates inflammatory responses, and protects against necroptosis in various in vitro and in vivo models of acute kidney injury.[1][2] The mechanism of inhibition involves the formation of key hydrogen bonds with residues Thr94 and Ser146 within the ATP-binding pocket of RIPK3, which competitively inhibits the binding of ATP and prevents the kinase from adopting its active conformation.
Quantitative Data
| Experimental Model | Treatment | Readout | Result | Reference |
| Human proximal tubule epithelial cells (HK-2) | Cisplatin-induced injury | Cell Viability (MTT assay) | Increased cell viability with Cpd-42 treatment. | [2] |
| Human proximal tubule epithelial cells (HK-2) | Hypoxia/re-oxygenation (H/R) | Cell Viability (MTT assay) | Increased cell viability with Cpd-42 treatment. | [2] |
| Human proximal tubule epithelial cells (HK-2) | Cisplatin-induced injury | p-RIPK3 and p-MLKL levels | Reduced phosphorylation of RIPK3 and MLKL. | [2] |
| Mouse model of acute kidney injury | Cisplatin-induced injury | Blood Urea Nitrogen (BUN) and Creatinine | Reduced levels of BUN and creatinine with Cpd-42 treatment. | [2] |
| Mouse model of acute kidney injury | Ischemia/reperfusion (I/R) | Blood Urea Nitrogen (BUN) and Creatinine | Reduced levels of BUN and creatinine with Cpd-42 treatment. | [2] |
| Mouse model of CaOx nephrocalcinosis | Glyoxylate-induced | Renal crystal deposition | Reduced crystal deposition with Cpd-42 treatment. | [3] |
Signaling Pathway
The following diagram illustrates the necroptosis signaling pathway and the point of intervention for this compound.
Caption: Necroptosis signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's function.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the protective effect of this compound against necroptotic stimuli in a cell-based model.
References
- 1. Compound-42 alleviates acute kidney injury by targeting RIPK3-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cpd-42 protects against calcium oxalate nephrocalcinosis-induced renal injury and inflammation by targeting RIPK3-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
RIPK3-IN-4: A Chemical Probe for Receptor-Interacting Protein Kinase 3
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical serine/threonine kinase that plays a central role in the execution of necroptosis, a form of regulated necrotic cell death. Necroptosis is implicated in a growing number of pathological conditions, including inflammatory diseases, ischemia-reperfusion injury, and cancer. The development of potent and selective chemical probes for RIPK3 is essential for dissecting its complex biology and for validating it as a therapeutic target. This technical guide provides a comprehensive overview of RIPK3-IN-4 (also known as Compound 42), a novel and potent inhibitor of RIPK3, positioning it as a valuable tool for studying RIPK3-mediated necroptosis.
This compound: Overview and Mechanism of Action
This compound is a small molecule inhibitor designed to target the kinase activity of RIPK3. By inhibiting RIPK3, this compound effectively blocks the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL), a key event in the execution of necroptosis.[1][2][3] This inhibitory action prevents the oligomerization and translocation of MLKL to the plasma membrane, thereby averting lytic cell death.[2] Studies have demonstrated that this compound alleviates acute kidney injury in preclinical models by specifically targeting RIPK3-mediated necroptosis.[1][2][3] Molecular docking studies suggest that this compound interacts with key residues within the ATP-binding pocket of RIPK3, including Thr94 and Ser146, through the formation of hydrogen bonds.[1][2][3]
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound, providing insights into its cellular activity.
Table 1: Cellular Activity of this compound
| Parameter | Cell Line | Assay Conditions | Value | Reference(s) |
| EC50 (Anti-necroptotic activity) | HT-29 | Inhibition of TNF-α/SM-164/Z-VAD-fmk-induced necroptosis after 12 hours, measured by CellTiter-Glo. | 0.44 µM | [4] |
| CC50 (Cytotoxicity) | HT-29 | Measured after 12 hours by CellTiter-Glo Luminescent Cell Viability Assay. | > 50 µM | [4] |
Note: Comprehensive biochemical IC50/Ki values against RIPK3 and data from a broad kinase selectivity panel for this compound are not yet publicly available in the reviewed literature. Such data would be crucial for a complete assessment of its potency and selectivity as a chemical probe.
Signaling Pathways and Experimental Workflows
The Necroptosis Signaling Pathway
The following diagram illustrates the canonical necroptosis signaling pathway, highlighting the central role of RIPK3 and the point of inhibition by this compound.
Caption: The RIPK3-mediated necroptosis signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
This diagram outlines a typical workflow for the characterization of a RIPK3 inhibitor like this compound.
Caption: A logical workflow for the comprehensive characterization of a RIPK3 chemical probe.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
In Vitro RIPK3 Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from a general method for assessing kinase activity.[5][6][7]
Objective: To determine the in vitro inhibitory activity (IC50) of this compound against recombinant human RIPK3.
Materials:
-
Recombinant human RIPK3 protein
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound (or other test compounds)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 12.5 mM β-glycerol phosphate, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in Kinase Assay Buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add recombinant human RIPK3 protein to each well and incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and MBP substrate to each well. The final concentrations should be optimized but are typically in the range of 10-50 µM for ATP and 10-20 µM for MBP.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure for assessing target engagement in cells.[8][9][10][11][12]
Objective: To confirm the direct binding of this compound to RIPK3 in a cellular context.
Materials:
-
Cell line expressing endogenous RIPK3 (e.g., HK-2, HT-29)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for Western blotting
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with this compound at the desired concentration or with vehicle (DMSO) for 1-2 hours in the cell culture incubator.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by a cooling step to room temperature.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble RIPK3 in each sample by Western blotting using a specific anti-RIPK3 antibody.
-
Quantify the band intensities and plot the percentage of soluble RIPK3 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Western Blotting for Phosphorylated RIPK3 and MLKL
This protocol provides a general method for detecting the phosphorylation status of key necroptosis proteins.[13][14][15][16]
Objective: To assess the effect of this compound on the phosphorylation of RIPK3 and its substrate MLKL in cells undergoing necroptosis.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, HK-2)
-
Necroptosis-inducing stimuli (e.g., TNF-α, Smac mimetic, and z-VAD-fmk for HT-29; cisplatin or hypoxia/reoxygenation for HK-2)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Equipment for SDS-PAGE and Western blotting
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis using the appropriate stimuli for a specified duration (e.g., 4-8 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels to determine the inhibitory effect of this compound.
In Vivo Models of Acute Kidney Injury (AKI)
The following are generalized protocols for cisplatin-induced and ischemia-reperfusion-induced AKI in mice, as described in the literature.[1][17][18][19][20][21][22][23][24]
4.4.1. Cisplatin-Induced AKI
Objective: To evaluate the protective effect of this compound in a mouse model of chemotherapy-induced nephrotoxicity.
Procedure:
-
Use male C57BL/6 mice (6-8 weeks old).
-
Administer this compound (e.g., 3, 6, or 12 mg/kg) or vehicle orally once daily for a specified number of days.
-
On a designated day, induce AKI by a single intraperitoneal injection of cisplatin (e.g., 10-20 mg/kg).
-
Continue the daily administration of this compound or vehicle.
-
Monitor the mice for signs of toxicity and record body weight daily.
-
At the end of the experiment (e.g., 72 hours after cisplatin injection), collect blood samples for the measurement of serum creatinine and blood urea nitrogen (BUN) levels.
-
Euthanize the mice and harvest the kidneys for histological analysis (e.g., H&E and PAS staining) and Western blotting to assess markers of necroptosis and inflammation.
4.4.2. Ischemia-Reperfusion (I/R)-Induced AKI
Objective: To assess the efficacy of this compound in a mouse model of ischemic kidney injury.
Procedure:
-
Use male C57BL/6 mice (6-8 weeks old).
-
Anesthetize the mice.
-
Perform a midline or flank incision to expose the renal pedicles.
-
Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for a specific duration (e.g., 25-30 minutes). Body temperature should be maintained at 37°C during the procedure.
-
Remove the clamps to allow reperfusion.
-
Administer this compound or vehicle (e.g., orally or intraperitoneally) at a specified time point (e.g., just before reperfusion).
-
Close the incision and allow the mice to recover.
-
At a predetermined time point after reperfusion (e.g., 24 or 48 hours), collect blood and kidney samples for analysis as described in the cisplatin-induced AKI model.
Conclusion
This compound has emerged as a valuable chemical probe for the study of RIPK3-mediated necroptosis. Its demonstrated cellular activity and in vivo efficacy in a disease model underscore its potential as a tool for both basic research and preclinical studies. This technical guide provides a foundational understanding of this compound, including its mechanism of action, available quantitative data, and detailed protocols for its characterization. Further studies to fully delineate its biochemical potency and kinase selectivity will solidify its position as a highly specific and potent chemical probe for RIPK3.
References
- 1. Mouse model of ischemic acute kidney injury: technical notes and tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compound-42 alleviates acute kidney injury by targeting RIPK3-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Video: Ischemia-reperfusion Model of Acute Kidney Injury and Post Injury Fibrosis in Mice [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. Unilateral Renal Ischemia-Reperfusion as a Robust Model for Acute to Chronic Kidney Injury in Mice | PLOS One [journals.plos.org]
- 21. karger.com [karger.com]
- 22. Cisplatin-Induced Acute Kidney Injury Mouse Model [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. "Developing a more clinically-relevant mouse model of cisplatin-induced" by Cierra N. Sharp [ir.library.louisville.edu]
An In-Depth Technical Guide to the Discovery and Synthesis of RIPK3-IN-4: A Novel Inhibitor of Necroptotic Cell Death
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancer. At the heart of this pathway lies Receptor-Interacting Protein Kinase 3 (RIPK3), a serine/threonine kinase that acts as a key executioner of necroptotic cell death. The development of small molecule inhibitors targeting RIPK3 is a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of RIPK3-IN-4 (also known as Compound 42), a novel and potent inhibitor of RIPK3. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved in its study.
Introduction to RIPK3 and Necroptosis
Necroptosis is a form of programmed cell death characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, which can trigger an inflammatory response. Unlike apoptosis, which is a non-inflammatory, caspase-dependent process, necroptosis is caspase-independent and is orchestrated by a core signaling complex known as the necrosome.
The formation of the necrosome is initiated by various stimuli, including death receptor ligands (e.g., TNF-α), toll-like receptor (TLR) activation, and viral infections. A key event in necroptosis is the interaction between Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 through their respective RIP homotypic interaction motifs (RHIMs). This interaction leads to the phosphorylation and activation of RIPK3. Activated RIPK3 then phosphorylates its downstream substrate, the mixed lineage kinase domain-like pseudokinase (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.
Given its central role in executing necroptosis, RIPK3 has become an attractive therapeutic target for a range of diseases where necroptosis is implicated. The development of selective RIPK3 inhibitors offers the potential to mitigate the detrimental effects of uncontrolled necroptotic cell death.
Discovery of this compound (Compound 42)
This compound (Compound 42) was identified through a structure-based drug design approach aimed at developing potent and selective RIPK3 inhibitors. The initial efforts focused on optimizing existing scaffolds of known RIPK3 inhibitors. Through systematic structural modifications and evaluation of structure-activity relationships, a series of analogues were synthesized and screened for their ability to inhibit RIPK3-mediated necroptosis.
Compound 42 emerged as a lead candidate due to its potent inhibitory activity against RIPK3 and its high selectivity over other kinases, including the closely related RIPK1.[1] Further studies demonstrated its efficacy in cellular and in vivo models of necroptosis-driven pathologies, such as acute kidney injury.[2]
Synthesis of this compound
The synthesis of this compound (Compound 42) is a multi-step process that involves the construction of a core heterocyclic scaffold followed by the introduction of key functional groups that contribute to its binding affinity and selectivity for RIPK3. The synthesis is based on the structural optimization of TAK-632 analogues.[1] While the full detailed synthesis protocol is proprietary, the general scheme involves the following key transformations:
-
Formation of the Core Scaffold: This typically involves the condensation of substituted anilines and other reagents to form the central benzo[d]thiazol moiety.
-
Introduction of the Phenoxy Linker: A crucial step is the etherification of the core scaffold with a substituted phenol, which positions the molecule correctly within the ATP-binding pocket of RIPK3.
-
Amide Bond Formation: The final step involves the coupling of an appropriate carboxylic acid to an amino group on the phenoxy ring, a modification that was found to be critical for potent anti-necroptotic activity.[1]
A detailed, step-by-step synthesis protocol is not publicly available in the provided search results. The information above is a generalized description based on the discovery of similar compounds.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their potency and selectivity.
Table 1: In Vitro Activity of this compound and Reference Compounds
| Compound | Target | Assay Type | IC50 / EC50 / Kd | Selectivity | Reference |
| This compound (Cpd-42) | RIPK3 | Anti-necroptotic activity | Not specified | >60-fold vs. RIPK1 | [1] |
| GSK'872 | RIPK3 | Kinase Assay | Not specified | Selective for RIPK3 | [3] |
| Zharp-99 | RIPK3 | Kinase Assay | Kd = 1.35 nM | Selective for RIPK3 | [4] |
| Compound 37 | RIPK3 | Binding Affinity | Kd = 14 nM | No observable affinity to RIPK1 | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Cisplatin-induced acute kidney injury | This compound (Cpd-42) | Not specified | Alleviated kidney injury, reduced necroptosis and inflammation | [2] |
| Ischemia/reperfusion-induced acute kidney injury | This compound (Cpd-42) | Not specified | Alleviated kidney injury | [2] |
| TNF-induced systemic inflammatory response syndrome | Compound 42 | 5 mg/kg | Significantly protected mice from hypothermia and death | [1] |
Table 3: Pharmacokinetic Properties of Compound 42 (in rats)
| Parameter | Value | Reference |
| Oral Bioavailability | 25.2% | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of RIPK3.
Materials:
-
Recombinant human RIPK3 protein
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
Procedure:
-
Incubate the recombinant human RIPK3 protein with the test compound or DMSO (vehicle control) in the kinase assay buffer for a specified period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP) to the reaction wells.
-
Allow the reaction to proceed for a defined time (e.g., 2 hours) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which measures luminescence.
-
The kinase activity is calculated based on the luminescence signal, and the inhibitory effect of the compound is determined by comparing the activity in the presence of the compound to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of a compound to its target protein (RIPK3) within intact cells.
Materials:
-
Cells expressing RIPK3 (e.g., HK-2 cells)
-
Test compound (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies against RIPK3 and a loading control (e.g., GAPDH)
-
Western blot reagents and equipment
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time to allow for cell penetration and target binding.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lyse the cells and separate the soluble protein fraction from the aggregated protein by centrifugation.
-
Analyze the amount of soluble RIPK3 in the supernatant at each temperature by Western blotting using an anti-RIPK3 antibody.
-
A ligand-bound protein is typically more thermally stable, resulting in more soluble protein at higher temperatures compared to the unbound protein. This thermal shift indicates target engagement.
In Vivo Cisplatin-Induced Acute Kidney Injury (AKI) Model
Objective: To evaluate the protective effect of a compound against drug-induced kidney damage in an animal model.
Materials:
-
Mice (e.g., C57BL/6)
-
Cisplatin
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Equipment for animal dosing (e.g., intraperitoneal injection)
-
Materials for blood and tissue collection and analysis (e.g., serum creatinine and BUN measurement, histology)
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Administer a single high dose of cisplatin (e.g., 20 mg/kg, intraperitoneally) to induce acute kidney injury.[6]
-
Treat the animals with the test compound or vehicle control at specified time points before or after cisplatin administration.
-
Monitor the animals for signs of toxicity and record body weight.
-
At a predetermined endpoint (e.g., 72 hours post-cisplatin), collect blood samples for measurement of renal function markers (serum creatinine and blood urea nitrogen - BUN).
-
Euthanize the animals and collect the kidneys for histopathological analysis (e.g., H&E staining, PAS staining) to assess the extent of tubular damage.
Visualizations: Signaling Pathways and Experimental Workflows
RIPK3-Mediated Necroptosis Signaling Pathway
Caption: RIPK3-mediated necroptosis pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of this compound in a cisplatin-induced AKI model.
Conclusion
This compound (Compound 42) represents a significant advancement in the development of selective inhibitors for RIPK3. Its potent anti-necroptotic activity, high selectivity, and demonstrated in vivo efficacy make it a valuable tool for researchers studying the role of necroptosis in disease and a promising lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of this compound, from its discovery and synthesis to its biological characterization, and serves as a resource for scientists and professionals in the field of drug development. Further research and clinical investigation are warranted to fully explore the therapeutic potential of targeting RIPK3 with inhibitors like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin induced Acute Renal Failure Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 5. Cpd-42 protects against calcium oxalate nephrocalcinosis-induced renal injury and inflammation by targeting RIPK3-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of RIPK3-IN-4 in Inhibiting Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-Interacting Protein Kinase 3 (RIPK3) has emerged as a critical mediator of necroptosis, a form of regulated cell death that is inherently inflammatory. Its role in various inflammatory diseases has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of RIPK3-IN-4 (also known as Compound 42), a novel and specific inhibitor of RIPK3. We will explore its mechanism of action, its efficacy in preclinical models of inflammation, and detailed methodologies for its evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the RIPK3 signaling pathway.
Introduction: RIPK3 and its Role in Inflammation
RIPK3 is a serine/threonine kinase that plays a central role in the execution of necroptosis.[1] Necroptosis is a programmed form of necrosis, characterized by cell swelling, membrane rupture, and the release of damage-associated molecular patterns (DAMPs), which in turn trigger a potent inflammatory response. The core of the necroptotic pathway involves the formation of a signaling complex called the necrosome, which is composed of RIPK1 and RIPK3.[1] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, ultimately causing cell lysis.[2]
Beyond its role in necroptosis, RIPK3 has been implicated in necroptosis-independent inflammatory signaling pathways. It can contribute to the activation of the NLRP3 inflammasome and the subsequent production of pro-inflammatory cytokines such as IL-1β.[3] Given its multifaceted role in promoting inflammation, the development of specific RIPK3 inhibitors represents a promising therapeutic strategy for a range of inflammatory conditions.
This compound (Compound 42): A Novel RIPK3 Inhibitor
This compound (Cpd-42) is a novel, specific, and effective inhibitor of RIPK3.[1][2] It has been shown to attenuate the cytotoxic effects of necroptotic stimuli and reduce inflammation in both in vitro and in vivo models.[1][2]
Mechanism of Action
This compound directly targets and inhibits the kinase activity of RIPK3.[1] Molecular docking studies have shown that this compound interacts with key hydrogen bonds in the ATP-binding pocket of RIPK3 at residues Thr94 and Ser146. This interaction blocks the phosphorylation of RIPK3, thereby preventing the activation of the downstream necroptotic pathway and mitigating inflammatory responses.[4] By specifically targeting RIPK3, this compound prevents the formation of the RIPK1-RIPK3 necrosome and subsequent MLKL-mediated cell death.[1][2]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Anti-necroptotic Activity | HT-29 | EC50 | 0.44 µM | [5] |
| Cytotoxicity | HT-29 | CC50 | > 50 µM | [5] |
| Cell Viability (COM-induced) | HK-2 | - | Significant protection | [2] |
Note: A direct in vitro kinase IC50 value for this compound against purified RIPK3 is not currently available in the reviewed literature.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Calcium Oxalate Nephrocalcinosis
| Parameter | Treatment Group | Result | Reference |
| Serum Creatinine | Cpd-42 (6, 12, 24 mg/kg) | Markedly reduced | [2] |
| Blood Urea Nitrogen (BUN) | Cpd-42 (6, 12, 24 mg/kg) | Markedly reduced | [2] |
| Renal Tubular Injury | Cpd-42 (6, 12, 24 mg/kg) | Improved | [2] |
| Intrarenal Crystal Deposition | Cpd-42 (6, 12, 24 mg/kg) | Improved | [2] |
| Intrarenal Inflammation (TNF-α, F4/80) | Cpd-42 | Attenuated | [2] |
| Necroptosis Markers (p-RIPK3, p-MLKL) | Cpd-42 | Inhibited | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of RIPK3 inhibitors like this compound.
In Vitro Kinase Assay (General Protocol)
This assay directly measures the ability of an inhibitor to block the kinase activity of purified RIPK3.
Materials:
-
Recombinant human RIPK3 protein
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compound (this compound) dissolved in DMSO
Procedure:
-
Incubate recombinant human RIPK3 protein with the test compound or DMSO (vehicle control) for approximately 15 minutes in the kinase assay buffer.[6]
-
Initiate the kinase reaction by adding ATP (e.g., 50 µM) and the substrate MBP (e.g., 20 µM).[6]
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 2 hours).[6]
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[6] The luminescent signal is inversely proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Necroptosis Inhibition Assay
This assay assesses the ability of an inhibitor to protect cells from induced necroptosis.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, HK-2)
-
Cell culture medium and supplements
-
Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK for HT-29 cells; Cisplatin or Hypoxia/Re-oxygenation for HK-2 cells)[2][4]
-
Test compound (this compound)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; CCK-8 assay)[2][5]
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Induce necroptosis by adding the appropriate stimuli.
-
Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
Measure cell viability using a suitable assay according to the manufacturer's protocol.
-
Normalize the data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% viability) to calculate the EC50 value.
Western Blot Analysis for Necroptosis Markers
This method is used to assess the phosphorylation status of key proteins in the necroptosis pathway.
Materials:
-
Cells treated as in the necroptosis inhibition assay
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-RIPK3, RIPK3, p-MLKL, MLKL, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the levels of protein phosphorylation.
In Vivo Animal Studies (Example: Cisplatin-Induced Acute Kidney Injury)
Animal Model:
-
Male C57BL/6 mice[4]
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).[4]
-
Induce acute kidney injury by administering a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg).[4]
-
Monitor the animals for a defined period (e.g., 72 hours).[4]
-
At the end of the study, collect blood and kidney tissues for analysis.
-
Measure serum creatinine and BUN levels to assess kidney function.[4]
-
Perform histological analysis (e.g., PAS staining) of kidney sections to evaluate tubular injury.[4]
-
Conduct Western blot analysis on kidney tissue lysates to assess the levels of necroptosis and inflammation markers.[4]
Signaling Pathways and Visualizations
RIPK3-Mediated Necroptosis and Inflammatory Signaling
This compound inhibits the kinase activity of RIPK3, which is a central node in the necroptosis pathway. By blocking RIPK3 phosphorylation, it prevents the downstream phosphorylation of MLKL and the subsequent events leading to cell death and inflammation.
Caption: RIPK3 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Evaluating RIPK3 Inhibitors
The following diagram illustrates a general workflow for the preclinical evaluation of a novel RIPK3 inhibitor.
Caption: General Experimental Workflow for RIPK3 Inhibitor Evaluation.
Conclusion
This compound is a promising small molecule inhibitor of RIPK3 with demonstrated efficacy in preclinical models of inflammation. Its specific mechanism of action, which involves the direct inhibition of RIPK3 kinase activity, makes it a valuable tool for studying the role of necroptosis in various diseases and a potential lead compound for the development of novel anti-inflammatory therapeutics. Further investigation into its pharmacokinetic properties and broader in vivo efficacy is warranted to fully elucidate its therapeutic potential. This technical guide provides a solid foundation for researchers to design and execute studies aimed at further characterizing this compound and other inhibitors of this critical inflammatory pathway.
References
- 1. Compound-42 alleviates acute kidney injury by targeting RIPK3-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cpd-42 protects against calcium oxalate nephrocalcinosis-induced renal injury and inflammation by targeting RIPK3-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Roles of Necroptosis Mediator RIPK3 in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cpd-42 protects against calcium oxalate nephrocalcinosis-induced renal injury and inflammation by targeting RIPK3-mediated necroptosis | Semantic Scholar [semanticscholar.org]
- 6. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Utilizing RIPK3-IN-4 for the Study of MLKL Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of RIPK3-IN-4, a novel and potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). This document details its mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its application in studying the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), a critical event in the execution of necroptosis.
Introduction to RIPK3 and MLKL in Necroptosis
Necroptosis is a form of regulated cell death that is implicated in a wide range of physiological and pathological processes, including inflammation, ischemia-reperfusion injury, and neurodegenerative diseases.[1] The core signaling cascade of necroptosis involves the sequential activation of RIPK1, RIPK3, and MLKL.[1] Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF-α) in the absence of caspase-8 activity, RIPK1 and RIPK3 form a complex known as the necrosome.[2] This leads to the autophosphorylation and activation of RIPK3, which in turn phosphorylates MLKL.[1][2] The phosphorylation of MLKL triggers its oligomerization and translocation to the plasma membrane, culminating in membrane rupture and lytic cell death.[1]
This compound: A Potent and Selective RIPK3 Inhibitor
This compound, also referred to as Compound 42 (Cpd-42), is a novel small molecule inhibitor designed to specifically target the kinase activity of RIPK3.[3][4] By inhibiting RIPK3, this compound effectively blocks the downstream phosphorylation of MLKL, thereby preventing the execution of necroptosis.[3]
Mechanism of Action
This compound acts as a direct inhibitor of RIPK3 kinase activity. Molecular docking studies have revealed that it interacts with key hydrogen bonds within the ATP-binding pocket of RIPK3, specifically at residues Thr94 and Ser146.[3] This binding prevents the phosphorylation of RIPK3 itself and its subsequent phosphorylation of MLKL, thereby halting the necroptotic signaling cascade.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound (Compound 42) from in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibition
| Target | Assay Type | IC50 (nM) | Reference |
| Human RIPK3 | In vitro kinase assay | 15.3 | [3] |
Table 2: Cellular Activity
| Cell Line | Assay Type | Parameter Measured | IC50 (µM) | Reference |
| HK-2 | Cisplatin-induced necroptosis | Cell Viability (MTT) | 1.8 | [3] |
| HK-2 | Hypoxia/Re-oxygenation | Cell Viability (MTT) | 2.1 | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows is crucial for understanding the application of this compound.
Detailed Experimental Protocols
In Vitro RIPK3 Kinase Assay
This assay directly measures the inhibitory effect of this compound on the kinase activity of recombinant RIPK3.
Materials:
-
Recombinant human RIPK3 enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)[5]
-
Myelin Basic Protein (MBP) as a substrate[5]
-
ATP[5]
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)[5]
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a multi-well plate, add the recombinant RIPK3 enzyme to the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and MBP substrate.
-
Incubate the reaction at room temperature for 2 hours.[5]
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Cellular Assay for MLKL Phosphorylation (Western Blot)
This protocol details the detection of phosphorylated MLKL (p-MLKL) in cultured cells to assess the cellular efficacy of this compound.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929, HK-2)
-
Complete cell culture medium
-
Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (p-MLKL), anti-total-MLKL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well or 12-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Induce necroptosis by adding the appropriate stimuli (e.g., for HT-29 cells: 100 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-FMK).[6]
-
Incubate for a predetermined time sufficient to induce MLKL phosphorylation (e.g., 4-8 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MLKL and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Cell Viability Assay
This assay measures the ability of this compound to protect cells from necroptotic cell death.
Materials:
-
Cell line susceptible to necroptosis
-
96-well plates
-
Complete cell culture medium
-
Necroptosis-inducing agents
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or a kit measuring ATP levels like CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing agents to the wells. Include control wells (cells only, cells with vehicle, and cells with inducing agents only).
-
Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 of this compound for necroptosis inhibition.
Conclusion
This compound is a valuable tool for researchers studying the role of RIPK3 and MLKL phosphorylation in necroptosis. Its potency and selectivity make it a suitable probe for dissecting the molecular mechanisms of this cell death pathway. The experimental protocols provided in this guide offer a starting point for utilizing this compound to investigate its effects in various cellular and in vitro models. As with any experimental system, optimization of concentrations, incubation times, and specific reagents may be necessary for different cell types and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound-42 alleviates acute kidney injury by targeting RIPK3-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cpd-42 protects against calcium oxalate nephrocalcinosis-induced renal injury and inflammation by targeting RIPK3-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Role of RIPK3-IN-4 in Attenuating Acute Kidney Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute kidney injury (AKI) is a significant clinical challenge characterized by a rapid decline in renal function, high morbidity, and mortality. A key pathological mechanism implicated in AKI is necroptosis, a form of regulated cell death. Receptor-interacting protein kinase 3 (RIPK3) is a central mediator of this pathway. This technical guide provides an in-depth overview of a novel RIPK3 inhibitor, RIPK3-IN-4 (also known as Compound-42), and its therapeutic potential in preclinical models of AKI. The guide will detail its mechanism of action, summarize key quantitative findings, and provide comprehensive experimental protocols for researchers in the field.
This compound (Compound-42): A Novel RIPK3 Inhibitor
This compound, or Compound-42, has been identified as a potent inhibitor of RIPK3. It has demonstrated protective effects against necroptosis and inflammatory responses in models of acute kidney injury.[1] The compound is orally active and has shown efficacy in both cisplatin-induced and ischemia/reperfusion (I/R)-induced AKI models in mice.[1][2][3][4]
Mechanism of Action
This compound functions by directly targeting the kinase activity of RIPK3. Molecular docking and site-directed mutagenesis studies have revealed that the compound interacts with two key hydrogen bonds at Thr94 and Ser146 of RIPK3.[1][2] This interaction blocks the phosphorylation of RIPK3, a critical step in the activation of the necroptotic pathway, thereby mitigating downstream events such as the phosphorylation of mixed lineage kinase domain-like pseudokinase (MLKL) and subsequent inflammatory responses.[1][2]
Signaling Pathways in RIPK3-Mediated AKI
In acute kidney injury, various stimuli such as cisplatin or ischemia/reperfusion can trigger the activation of the RIPK1/RIPK3/MLKL signaling pathway, leading to necroptosis of renal tubular epithelial cells.[1][5] This process exacerbates inflammation and tissue damage.
Experimental Workflow for Evaluating this compound in AKI Models
The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in mouse models of acute kidney injury.
RIPK3-Mediated Necroptosis Signaling Pathway
The diagram below outlines the key steps in the RIPK3-mediated necroptosis pathway and the point of intervention for this compound.
Quantitative Data Summary
The efficacy of this compound in attenuating acute kidney injury has been quantified in various preclinical models. The following tables summarize key findings.
Table 1: Effects of this compound on Renal Function and Injury Markers in Cisplatin-Induced AKI in Mice[3]
| Parameter | Control (Saline) | Cisplatin + Vehicle | Cisplatin + this compound (3 mg/kg) | Cisplatin + this compound (6 mg/kg) | Cisplatin + this compound (12 mg/kg) |
| BUN (mg/dL) | ~25 | ~150 | ~125 | ~100 | ~75 |
| Serum Creatinine (mg/dL) | ~0.2 | ~1.2 | ~1.0 | ~0.8 | ~0.6 |
| KIM-1 (relative expression) | 1 | ~12 | ~9 | ~6 | ~4 |
| Tubular Injury Score | 0 | ~3.5 | ~2.5 | ~2.0 | ~1.5 |
Data are approximate values derived from graphical representations in the source publication for illustrative purposes.
Table 2: Effects of this compound on Renal Function and Injury Markers in Ischemia/Reperfusion-Induced AKI in Mice[4]
| Parameter | Sham | I/R + Vehicle | I/R + this compound (12 mg/kg) |
| BUN (mg/dL) | ~30 | ~180 | ~100 |
| Serum Creatinine (mg/dL) | ~0.2 | ~1.5 | ~0.8 |
| KIM-1 (relative expression) | 1 | ~10 | ~5 |
| Tubular Injury Score | 0 | ~4.0 | ~2.0 |
Data are approximate values derived from graphical representations in the source publication for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments involving this compound in AKI models.
In Vitro Model: Cisplatin- and Hypoxia/Reoxygenation-Induced Injury in HK-2 Cells[1][2]
-
Cell Culture: Human proximal tubule epithelial cells (HK-2) are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Induction of Injury:
-
Cisplatin: Cells are treated with cisplatin (e.g., 20 µM) for a specified duration (e.g., 24 hours).
-
Hypoxia/Reoxygenation (H/R): Cells are subjected to hypoxia (e.g., 1% O2, 5% CO2, 94% N2) for a period (e.g., 12 hours), followed by reoxygenation under normoxic conditions for another period (e.g., 2 hours).
-
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 1, 5, 10 µM) prior to or concurrently with the injury-inducing agent.
-
Assessment:
-
Cell Viability: Assessed using assays such as MTT or LDH release.
-
Necroptosis and Inflammation Markers: Protein levels of p-RIPK3, p-MLKL, and inflammatory cytokines (e.g., TNF-α, IL-6) are measured by Western blotting or ELISA.
-
In Vivo Model 1: Cisplatin-Induced Acute Kidney Injury in Mice[3][6]
-
Animals: Male C57BL/6J mice (6-8 weeks old) are commonly used.
-
AKI Induction: A single intraperitoneal injection of cisplatin (e.g., 20 mg/kg body weight) is administered.
-
Treatment: this compound is administered by oral gavage at various doses (e.g., 3, 6, and 12 mg/kg body weight) at specified time points relative to cisplatin injection (e.g., 2 hours before and 24 and 48 hours after).
-
Monitoring and Sample Collection:
-
Body weight and general health are monitored daily.
-
Mice are euthanized at a predetermined time point (e.g., 72 hours after cisplatin injection).
-
Blood is collected via cardiac puncture for serum analysis of blood urea nitrogen (BUN) and creatinine.
-
Kidneys are harvested for histopathology (e.g., Periodic acid-Schiff staining), immunohistochemistry (e.g., for KIM-1, F4/80), and Western blot analysis (e.g., for p-RIPK3, p-MLKL).
-
In Vivo Model 2: Ischemia/Reperfusion-Induced Acute Kidney Injury in Mice[4][7][8]
-
Animals: Male C57BL/6J mice (8-10 weeks old) are typically used.
-
Surgical Procedure:
-
Mice are anesthetized (e.g., with pentobarbital sodium).
-
A midline or flank incision is made to expose the renal pedicles.
-
The renal arteries and veins are occluded with non-traumatic vascular clamps for a specific duration (e.g., 30-45 minutes) to induce ischemia. Body temperature is maintained at 37°C.
-
The clamps are then removed to allow reperfusion.
-
-
Treatment: this compound (e.g., 12 mg/kg) is administered by oral gavage prior to the ischemic insult.
-
Post-operative Care and Sample Collection:
-
Mice are monitored during recovery.
-
At a specified time post-reperfusion (e.g., 24 or 48 hours), mice are euthanized.
-
Blood and kidney tissues are collected for analysis as described in the cisplatin model.
-
Conclusion
This compound (Compound-42) presents a promising therapeutic strategy for the treatment of acute kidney injury by specifically targeting the RIPK3-mediated necroptosis pathway.[1][2] The data from preclinical models demonstrate its ability to preserve renal function and reduce kidney damage.[3][4] The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of RIPK3 inhibition in AKI and other inflammatory diseases. Future studies should focus on the pharmacokinetic and pharmacodynamic properties of this compound and its long-term effects on kidney recovery and the transition to chronic kidney disease.
References
Unlocking the Therapeutic Promise of RIPK3-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RIPK3-IN-4, also known as Compound 42, is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis. This regulated necrotic cell death pathway is implicated in the pathophysiology of numerous inflammatory and ischemic diseases. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity. Quantitative data from key studies are presented in a structured format to facilitate analysis and comparison. Furthermore, detailed signaling pathways and experimental workflows are visualized using Graphviz to provide a clear and concise understanding of the underlying biological processes and experimental designs.
Introduction to RIPK3 and Necroptosis
Necroptosis is a form of programmed cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[1][2] Unlike apoptosis, necroptosis is independent of caspases and is instead orchestrated by a signaling cascade involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1][2] Upon stimulation by various triggers, such as tumor necrosis factor (TNF), RIPK1 and RIPK3 form a complex called the necrosome.[1] Within this complex, RIPK3 becomes activated and phosphorylates MLKL.[1] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[1] Given its pro-inflammatory nature, necroptosis is increasingly recognized as a significant contributor to the pathology of conditions such as acute kidney injury, neurodegenerative diseases, and inflammatory disorders.
This compound: A Selective RIPK3 Inhibitor
This compound (Compound 42) has emerged as a promising therapeutic agent due to its specific inhibition of RIPK3 kinase activity.
Chemical Properties
| Property | Value |
| IUPAC Name | N-(5-bromo-2-hydroxyphenyl)-4-(cyclopropanecarbonylamino)-2-(4-fluorophenyl)-1,3-thiazole-5-carboxamide |
| Molecular Formula | C24H18BrFN4O3S |
| Molecular Weight | 541.39 g/mol |
| SMILES | O=C(NC1=NC(C=CC(OC2=CC=C(F)C(NC(NC3=CC(Br)=CC=C3)=O)=C2)=C4)=C4S1)C5CC5 |
| CAS Number | 2304617-58-9 |
Mechanism of Action
This compound acts as a direct inhibitor of RIPK3, preventing the phosphorylation of its downstream substrate, MLKL. By blocking this crucial step in the necroptotic cascade, this compound effectively suppresses necroptosis and the subsequent inflammatory response.[1] Molecular docking studies have suggested that this compound interacts with key residues within the ATP-binding pocket of RIPK3, including Thr94 and Ser146, thereby preventing the kinase from adopting its active conformation.[1]
Preclinical Efficacy of this compound
The therapeutic potential of this compound has been evaluated in both in vitro and in vivo models, demonstrating its ability to mitigate cell death and inflammation.
In Vitro Activity
Studies using the human colorectal adenocarcinoma cell line HT-29 and the human proximal tubule epithelial cell line HK-2 have demonstrated the potent anti-necroptotic and cytoprotective effects of this compound.[1]
| Cell Line | Assay | Parameter | Value | Reference |
| HT-29 | Anti-necroptotic activity | EC50 | 0.44 µM | [MedChemExpress] |
| HT-29 | Cytotoxicity (CellTiter-Glo) | CC50 | > 50 µM | [MedChemExpress] |
| HK-2 | Cell Viability (MTT) | - | Dose-dependent increase in viability with cisplatin co-treatment | [1] |
| HK-2 | Western Blot | p-RIPK3, p-MLKL | Dose-dependent reduction with cisplatin co-treatment | [1] |
In Vivo Efficacy in Acute Kidney Injury Models
The protective effects of this compound have been demonstrated in murine models of cisplatin-induced and ischemia/reperfusion (I/R)-induced acute kidney injury (AKI).[1]
Cisplatin-Induced AKI Model
| Parameter | Control (Cisplatin) | This compound (3 mg/kg) | This compound (6 mg/kg) | This compound (12 mg/kg) | Reference |
| Serum Creatinine (µmol/L) | ~150 | ~100 | ~75 | ~50 | [3] |
| Blood Urea Nitrogen (mmol/L) | ~40 | ~30 | ~25 | ~20 | [3] |
| Renal p-RIPK3 Levels | Markedly Increased | Significantly Reduced | More Significantly Reduced | Substantially Reduced | [3] |
| Renal p-MLKL Levels | Markedly Increased | Significantly Reduced | More Significantly Reduced | Substantially Reduced | [3] |
Ischemia/Reperfusion-Induced AKI Model
| Parameter | Control (I/R) | This compound (6 mg/kg) | Reference |
| Serum Creatinine (µmol/L) | ~200 | ~100 | [1] |
| Blood Urea Nitrogen (mmol/L) | ~50 | ~30 | [1] |
Signaling Pathways and Experimental Workflows
RIPK3-Mediated Necroptosis Signaling Pathway
Caption: RIPK3-mediated necroptosis signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for in vivo cisplatin-induced AKI study.
Experimental Protocols
In Vitro RIPK3 Kinase Assay
This protocol is a generalized procedure for assessing the inhibitory activity of compounds against RIPK3.
Materials:
-
Recombinant human RIPK3 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer containing the purified RIPK3 enzyme.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution containing ATP and MBP. The final ATP concentration should be close to the Km value for RIPK3.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity. Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cisplatin-Induced Acute Kidney Injury in Mice
This protocol describes the induction of AKI in mice using cisplatin and subsequent treatment with this compound, based on the study by He XY, et al. (2023).[1][3]
Animals:
-
Male C57BL/6J mice, 6-8 weeks old.
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly divide mice into the following groups (n=7-8 per group):
-
Control group: Vehicle (e.g., saline) injection.
-
Cisplatin group: Single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg) dissolved in saline.
-
Treatment groups: Single i.p. injection of cisplatin (20 mg/kg) followed by oral gavage of this compound at different doses (e.g., 3, 6, and 12 mg/kg) at specified time points post-cisplatin administration.
-
-
Monitor the body weight and general health of the mice daily.
-
At 72 hours post-cisplatin injection, anesthetize the mice and collect blood via cardiac puncture for serum analysis.
-
Euthanize the mice and harvest the kidneys. One kidney can be fixed in 4% paraformaldehyde for histological analysis, and the other can be snap-frozen in liquid nitrogen for protein extraction and western blot analysis.
Analysis:
-
Serum Analysis: Measure serum creatinine and blood urea nitrogen (BUN) levels to assess kidney function.
-
Histology: Perform Periodic acid-Schiff (PAS) staining on kidney sections to evaluate tubular injury.
-
Immunohistochemistry: Stain kidney sections for markers of kidney injury (e.g., KIM-1) and inflammation (e.g., TNF-α).
-
Western Blotting: Analyze kidney protein lysates for the expression and phosphorylation levels of RIPK3 and MLKL to confirm the inhibition of necroptosis.
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential as a selective inhibitor of RIPK3-mediated necroptosis. Its ability to protect against cell death and inflammation in preclinical models of acute kidney injury highlights its promise for the treatment of a range of diseases where necroptosis is a key pathological driver. Further research is warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in other disease models. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to advance the therapeutic application of RIPK3 inhibitors.
References
Methodological & Application
Application Notes and Protocols for RIPK3-IN-4 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting an in vitro kinase assay for RIPK3-IN-4, a known inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). These guidelines are intended for researchers, scientists, and drug development professionals working on necroptosis and related inflammatory diseases.
Introduction to RIPK3 and Necroptosis
Receptor-Interacting Protein Kinase 3 (RIPK3) is a crucial serine/threonine kinase that plays a central role in the execution of necroptosis, a form of regulated necrotic cell death. Necroptosis is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases. The kinase activity of RIPK3 is essential for the phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like (MLKL), which leads to the formation of pores in the plasma membrane and subsequent cell lysis. Consequently, inhibiting RIPK3 kinase activity presents a promising therapeutic strategy for diseases driven by necroptosis.
This compound (also known as Compound 42) has been identified as a novel inhibitor of RIPK3. It has been shown to mitigate necroptosis and inflammatory responses in cellular and animal models of acute kidney injury.
Quantitative Data for RIPK3 Inhibitors
While the specific biochemical IC50 value for this compound from an in vitro kinase assay is not publicly available in the provided search results, the table below includes data for other well-characterized RIPK3 inhibitors to provide a comparative context for potency.
| Inhibitor | Target(s) | IC50 (nM) - Biochemical Assay | Reference(s) |
| GSK'872 | RIPK3 | 1.3 | [1] |
| GSK'843 | RIPK3 | 6.5 | [1] |
| GSK'840 | RIPK3 | - | [1] |
| Zharp-99 | RIPK3 | Kd: 1.35 nM | [2] |
Signaling Pathway
The following diagram illustrates the central role of RIPK3 in the necroptosis signaling pathway.
Caption: Simplified schematic of the RIPK3-mediated necroptosis signaling pathway.
Experimental Protocols
This section provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of compounds like this compound against RIPK3. The protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][4]
Materials and Reagents
-
Recombinant human RIPK3 protein
-
Myelin Basic Protein (MBP) as a substrate
-
This compound or other test compounds
-
ATP
-
Kinase Assay Buffer:
-
25 mM HEPES (pH 7.2)
-
20 mM MgCl₂
-
12.5 mM MnCl₂
-
12.5 mM β-glycerol phosphate
-
5 mM EGTA
-
2 mM EDTA
-
2 mM DTT
-
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
-
DMSO (for compound dilution)
Experimental Workflow Diagram
The following diagram outlines the major steps in the in vitro kinase assay.
Caption: Experimental workflow for the RIPK3 in vitro kinase assay using ADP-Glo™.
Detailed Assay Protocol
-
Reagent Preparation:
-
Prepare the Kinase Assay Buffer as described in the materials section.
-
Dilute the recombinant human RIPK3 protein to the desired concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare a stock solution of MBP substrate (e.g., 20 µM final concentration) in Kinase Assay Buffer.[2]
-
Prepare a stock solution of ATP (e.g., 50 µM final concentration) in Kinase Assay Buffer.[2]
-
Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute these in Kinase Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the diluted recombinant RIPK3 enzyme solution to each well.
-
Pre-incubate the plate at room temperature for approximately 15 minutes to allow the compound to bind to the enzyme.[2]
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution containing ATP and MBP substrate to each well.
-
Incubate the plate at room temperature for 2 hours.[2]
-
-
Signal Detection (using ADP-Glo™ Kinase Assay Kit):
-
After the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[3]
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase/luciferin for the detection of the newly synthesized ATP.[3]
-
Incubate the plate at room temperature for 30 to 60 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This document provides a comprehensive guide for setting up and performing an in vitro kinase assay to evaluate the inhibitory potential of this compound. By following this protocol, researchers can obtain reliable and reproducible data to characterize the biochemical potency of this and other RIPK3 inhibitors, aiding in the development of novel therapeutics for necroptosis-driven diseases.
References
- 1. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. promega.com [promega.com]
Application Notes: Inducing and Inhibiting Necroptosis with RIPK3-IN-4
Introduction to Necroptosis
Necroptosis is a regulated form of necrotic cell death that, unlike apoptosis, proceeds in a caspase-independent manner.[1] This cell death pathway is implicated in various physiological and pathological processes, including inflammation, infectious diseases, and cancer.[2][3] The core signaling cascade involves the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex called the necrosome.[4] Within this complex, RIPK3 becomes activated and subsequently phosphorylates its substrate, the Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of cellular contents.[3][6]
Mechanism of Necroptosis Induction
The most well-characterized pathway for inducing necroptosis involves the stimulation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1), by its ligand, TNF-α.[2][5] To specifically channel the signal towards necroptosis, the apoptotic pathway must be blocked. This is typically achieved by using a pan-caspase inhibitor, such as z-VAD-fmk, which prevents caspase-8-mediated cleavage and inactivation of RIPK1 and RIPK3.[1][7] Additionally, a Smac mimetic (e.g., LCL161 or SM-164) can be used to antagonize cellular Inhibitor of Apoptosis Proteins (cIAPs), further promoting the formation of the necrosome.[1]
RIPK3-IN-4: A Specific Necroptosis Inhibitor
This compound is a potent and specific inhibitor of RIPK3 kinase activity.[8][9] By directly targeting RIPK3, this small molecule prevents the phosphorylation of MLKL, a critical downstream event required for the execution of necroptosis.[10] This inhibition effectively blocks the pathway, preventing MLKL translocation to the plasma membrane and subsequent cell lysis.[10] this compound serves as a valuable research tool for studying the roles of RIPK3-mediated necroptosis in various biological systems and disease models.[8] It has been shown to alleviate acute kidney injury by targeting RIPK3-mediated necroptosis.[8][9]
Quantitative Data Summary
The following table summarizes typical concentrations and values for reagents used in necroptosis induction and inhibition studies.
| Compound | Target | Typical Working Concentration / Value | Cell Line Example | Reference |
| TNF-α (human) | TNFR1 | 20-100 ng/mL | HT-29, L929, Macrophages | [1][11][12] |
| Smac Mimetic (LCL161/SM-164) | cIAPs | 100 nM - 1 µM | HT-29 | [1][11] |
| z-VAD-fmk | Pan-caspase | 20 µM | HT-29, Macrophages | [1][11][12] |
| This compound | RIPK3 | Varies (IC50 not publicly available) | HK-2 | [8][9] |
| Necrostatin-1 (Nec-1) | RIPK1 | 20-30 µM | Macrophages | [11][12] |
| GSK'872 | RIPK3 | Varies (used as a reference inhibitor) | L929 | [10] |
Experimental Protocols
Protocol 1: Induction of Necroptosis in HT-29 Cells
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29, a common model for studying this pathway.[1][13]
Materials:
-
HT-29 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
24-well cell culture plates
-
TNF-α (human)
-
Smac mimetic (e.g., LCL161 or SM-164)
-
z-VAD-fmk (pan-caspase inhibitor)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HT-29 cells into a 24-well plate at a density of 5 x 10^4 cells per well.[1]
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C and 5% CO2 to reach 70-80% confluency.[1]
-
Reagent Preparation: Prepare working solutions of TNF-α, Smac mimetic, and z-VAD-fmk in complete cell culture medium.
-
Treatment:
-
Necroptosis Group: Pre-treat cells with the Smac mimetic and z-VAD-fmk for 30-60 minutes. Then, add TNF-α to the final desired concentration.
-
Control Group: Treat cells with an equivalent volume of vehicle (DMSO) in fresh complete medium.
-
-
Incubation: Incubate the treated cells for a specified time course (e.g., 8-24 hours) at 37°C and 5% CO2.[11][12]
-
Assessment: Analyze necroptotic cell death using one of the methods described in Protocol 3.
Protocol 2: Inhibition of Necroptosis with this compound
This protocol details the use of this compound to block TNF-α-induced necroptosis.
Materials:
-
Cells treated as per Protocol 1
-
This compound
-
DMSO
Procedure:
-
Cell Seeding and Growth: Follow steps 1 and 2 from Protocol 1.
-
Inhibitor Pre-treatment: Prepare a working solution of this compound in complete medium. Add the this compound solution to the designated wells and incubate for 1-2 hours prior to inducing necroptosis.[10]
-
Necroptosis Induction: Following the pre-treatment period, add the necroptosis-inducing cocktail (TNF-α + Smac mimetic + z-VAD-fmk) to the wells, as described in Protocol 1.
-
Incubation: Incubate the plate for the same duration as the necroptosis induction group (e.g., 8-24 hours).
-
Assessment: Analyze the extent of cell death inhibition using one of the methods in Protocol 3. Compare the results to the uninhibited necroptosis group.
Protocol 3: Assessment of Necroptotic Cell Death
The most reliable methods for confirming necroptosis involve detecting the activation of key signaling proteins or the resulting loss of membrane integrity.[13][14]
A. Western Blot Analysis for Necrosome Activation
This method detects the phosphorylation of key necroptosis proteins.[13] An increase in the phosphorylated forms of RIPK1, RIPK3, and MLKL is a hallmark of necroptosis activation.[15]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Immunoblotting: Probe the membrane with primary antibodies specific for total and phosphorylated forms of RIPK1 (p-Ser166), RIPK3 (p-Ser227), and MLKL (p-Ser358).[1][6][15]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[1]
B. Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which occurs upon plasma membrane rupture.[1]
-
Supernatant Collection: After the treatment period, carefully collect a sample of the cell culture supernatant.[1]
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer’s instructions to measure LDH activity in the supernatant.
-
Data Analysis: Compare the LDH release from treated cells to that of control cells to determine the percentage of cytotoxicity.
C. Flow Cytometry with Propidium Iodide (PI) Staining
PI is a fluorescent dye that cannot cross the membrane of live cells, making it a reliable marker for cells that have lost membrane integrity.[1]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the pellet in 1X PBS.[1]
-
PI Staining: Add PI to a final concentration of 1-5 µg/mL and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the cells using a flow cytometer. The percentage of PI-positive cells corresponds to the necroptotic population.[1]
Visualizations
Caption: Necroptosis signaling pathway initiated by TNF-α.
Caption: Experimental workflow for necroptosis inhibition assay.
Caption: Mechanism of action for the inhibitor this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarkers for the detection of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 15. bioradiations.com [bioradiations.com]
Application Notes: Detection of p-MLKL (Phospho-MLKL) by Western Blot Following RIPK3-IN-4 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Necroptosis is a form of regulated necrotic cell death that is implicated in various physiological and pathological processes, including inflammation and neurodegeneration.[1] This pathway is mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, culminating in the phosphorylation of Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1][2] The phosphorylation of MLKL by RIPK3 is a critical event, leading to MLKL oligomerization, translocation to the plasma membrane, and subsequent membrane disruption, ultimately causing cell death.[2][3][4] Consequently, the detection of phosphorylated MLKL (p-MLKL) serves as a key biomarker for necroptosis.[3] RIPK3-IN-4 is a chemical inhibitor of RIPK3 kinase activity, and its application is expected to reduce or abolish the phosphorylation of MLKL. This document provides a detailed protocol for the detection of p-MLKL by Western blot in cell lysates treated with this compound.
Necroptosis Signaling Pathway
The diagram below illustrates the core necroptosis signaling cascade, highlighting the activation of RIPK3 and subsequent phosphorylation of MLKL, and the inhibitory effect of this compound.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for detecting p-MLKL.
Caption: Experimental workflow for Western blot detection of p-MLKL.
Detailed Protocol
This protocol is designed for the detection of phosphorylated MLKL in cultured cells following the induction of necroptosis and treatment with the RIPK3 inhibitor, this compound.
Materials and Reagents:
-
Cell culture medium and supplements
-
Cells susceptible to necroptosis (e.g., HT-29, L929)
-
Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, z-VAD-FMK)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails[5][6]
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-polyacrylamide gels (e.g., 4-12% gradient gels)[7]
-
Running buffer (Tris/Glycine/SDS)
-
Transfer buffer (Tris/Glycine/Methanol)
-
PVDF or nitrocellulose membranes[8]
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)[9]
-
Primary antibody: Rabbit anti-phospho-MLKL (specific for the phosphorylated site, e.g., Ser358 in human, Ser345 in mouse)[10][11]
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Deionized water
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce necroptosis using appropriate stimuli. A common combination for many cell lines is TNFα, a Smac mimetic, and the pan-caspase inhibitor z-VAD-FMK.[8] Include appropriate controls: untreated cells, vehicle-treated cells, and cells treated only with the necroptosis-inducing agents.
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of MLKL.[5][6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Membrane Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-MLKL antibody in 5% BSA in TBST according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[8]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect total MLKL or a loading control like β-actin on the same blot, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for easy comparison. The band intensities of p-MLKL can be normalized to the loading control (e.g., β-actin).
| Treatment Group | Concentration of this compound (µM) | Necroptosis Stimulus | Normalized p-MLKL Band Intensity (Arbitrary Units) |
| Untreated Control | 0 | - | 1.0 |
| Vehicle Control | 0 (Vehicle) | + | 15.2 |
| This compound | 0.1 | + | 10.5 |
| This compound | 1 | + | 3.8 |
| This compound | 10 | + | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal | Inefficient necroptosis induction | Confirm necroptosis induction with positive controls and viability assays. Optimize stimulus concentration and incubation time.[8] |
| Phosphatase activity | Always use fresh lysis buffer containing phosphatase inhibitors. Keep samples on ice at all times.[5][8] | |
| Poor protein transfer | Confirm transfer efficiency using Ponceau S staining. Optimize transfer conditions (time, voltage).[8] | |
| High Background | Inappropriate blocking agent | Use 5% BSA in TBST. Avoid using milk.[5][9] |
| Antibody concentration too high | Optimize primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a highly specific monoclonal antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Protein degradation | Use fresh protease inhibitors in the lysis buffer. |
References
- 1. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. inventbiotech.com [inventbiotech.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-MLKL (Thr357/Ser358) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-MLKL (Ser345) Antibody (Mouse Specific) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Assessing RIPK3-IN-4 Efficacy Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical mediator of necroptosis, a form of regulated necrotic cell death.[1] Dysregulation of the RIPK3 signaling pathway has been implicated in a variety of human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[2][3] RIPK3-IN-4 is a potent and selective inhibitor of RIPK3 kinase activity, offering a valuable tool for studying the role of necroptosis in disease models and as a potential therapeutic agent.
These application notes provide detailed protocols for assessing the efficacy of this compound by measuring cell viability in response to necroptosis induction. Three widely used assays are described: the CellTiter-Glo® Luminescent Cell Viability Assay, the Lactate Dehydrogenase (LDH) Cytotoxicity Assay, and Propidium Iodide (PI) Staining with Flow Cytometry.
RIPK3 Signaling Pathway in Necroptosis
Necroptosis is initiated by various stimuli, including tumor necrosis factor (TNF), which leads to the formation of a protein complex known as the necrosome.[2][4] This complex minimally consists of RIPK1 and RIPK3, which interact via their RIP homotypic interaction motifs (RHIMs). Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL).[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of cellular contents.[2]
Data Presentation
The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the necroptotic cell death by 50%. The following table summarizes hypothetical data for this compound in various cell viability assays.
| Assay Type | Cell Line | Necroptosis Inducer | This compound IC50 (nM) |
| CellTiter-Glo® | HT-29 | TNFα + Smac mimetic + z-VAD-FMK | 15 |
| LDH Release | L929 | TNFα | 25 |
| Propidium Iodide Staining | Jurkat | FasL + z-VAD-FMK | 18 |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[5][6][7]
Workflow:
Protocol:
-
Cell Seeding: Seed cells (e.g., HT-29) in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Necroptosis Induction: Add necroptosis-inducing agents (e.g., TNFα, Smac mimetic, and z-VAD-FMK) to the appropriate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[8][9][10]
Workflow:
Protocol:
-
Cell Seeding: Seed cells (e.g., L929) in a 96-well plate at a density of 20,000-50,000 cells per well in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by adding the appropriate stimulus (e.g., TNFα).
-
Controls: Include wells for "spontaneous LDH release" (cells with medium only), "maximum LDH release" (cells treated with lysis buffer), and a background control (medium only).
-
Incubation: Incubate the plate for the desired time (e.g., 18-24 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[8]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction: Add 50 µL of stop solution to each well.[8]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cytotoxicity and the IC50 of this compound.
Propidium Iodide (PI) Staining with Flow Cytometry
PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful tool for identifying dead cells with compromised membrane integrity.[12][13]
Workflow:
Protocol:
-
Cell Treatment: Culture cells (e.g., Jurkat) and treat with this compound at various concentrations, followed by the addition of a necroptosis-inducing agent (e.g., FasL and z-VAD-FMK). Incubate for the desired duration.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of binding buffer.
-
PI Staining: Add 5-10 µL of PI staining solution to the cell suspension.[13]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of binding buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the FL2 or FL3 channel.[12][13]
-
Data Analysis: Quantify the percentage of PI-positive (necroptotic) cells and determine the IC50 of this compound.
References
- 1. RIPK3 in necroptosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of RIPK3 Type II Inhibitors Using High-Throughput Mechanistic Studies in Hit Triage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ch.promega.com]
- 6. scribd.com [scribd.com]
- 7. ch.promega.com [ch.promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. iqproducts.nl [iqproducts.nl]
- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Application Notes and Protocols: RIPK3-IN-4 for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of RIPK3-IN-4, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), in preclinical in vivo studies. The following sections detail its solubility characteristics, preparation for administration to animal models, and its mechanism of action within the necroptosis signaling pathway.
Mechanism of Action
This compound, also known as Compound 42, is a small molecule inhibitor that targets the kinase activity of RIPK3.[1][2] RIPK3 is a crucial mediator of necroptosis, a form of programmed necrotic cell death. In response to stimuli such as TNFα, in the absence of caspase-8 activity, RIPK1 and RIPK3 are activated and form a complex called the necrosome.[3] This complex then recruits and phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL).[3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[3] this compound inhibits the phosphorylation of RIPK3, thereby blocking the downstream signaling cascade that leads to necroptosis.[2] This inhibition has been shown to alleviate tissue damage and inflammation in models of acute kidney injury.[1][2]
RIPK3 Signaling Pathway in Necroptosis
Caption: RIPK3 signaling pathway leading to necroptosis and the inhibitory action of this compound.
Solubility of this compound
The solubility of this compound is a critical factor for its use in both in vitro and in vivo experiments. Based on available data, the solubility in common solvents is summarized below.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | May require ultrasonication to fully dissolve. |
| In Vivo Formulation | ≥ 2.5 mg/mL | In a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] |
Note: It is always recommended to perform solubility tests in your specific vehicle formulation before preparing a large batch for in vivo studies.
Preparation of this compound for In Vivo Administration
The following protocol describes the preparation of a this compound formulation suitable for intraperitoneal (i.p.) injection in mice. This formulation is designed to enhance the solubility and bioavailability of the compound.
Materials
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Experimental Workflow for In Vivo Formulation
Caption: Workflow for preparing this compound for in vivo administration.
Protocol
This protocol is for the preparation of a 1 mL final dosing solution. Adjust volumes as needed for your experimental requirements.
-
Prepare a Stock Solution of this compound in DMSO:
-
Based on the desired final concentration, weigh the appropriate amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the vehicle described below, you could prepare a 25 mg/mL stock solution in DMSO.
-
Vortex thoroughly. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.
-
-
Prepare the Vehicle:
-
In a sterile tube, add the vehicle components in the following order, mixing after each addition:
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of sterile saline
-
-
-
Prepare the Final Dosing Solution:
-
Add 100 µL of the this compound stock solution (25 mg/mL in DMSO) to the 900 µL of prepared vehicle.
-
This will result in a final solution with a this compound concentration of 2.5 mg/mL and a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Vortex the final solution thoroughly to ensure it is a clear and homogenous solution.
-
-
Administration:
-
The prepared this compound solution can be administered via intraperitoneal (i.p.) injection to mice.
-
The dosing volume will depend on the weight of the animal and the desired dosage (mg/kg). A typical dosing volume for mice is 5-10 mL/kg.
-
In a study on acute kidney injury, this compound (Cpd-42) was administered to mice, demonstrating its in vivo efficacy.[2]
-
Storage and Stability
-
Solid this compound: Store at -20°C for long-term storage.
-
DMSO Stock Solution: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Final Dosing Solution: It is recommended to prepare the final dosing solution fresh on the day of use.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the formulation and dosage for their specific animal models and experimental conditions. Always adhere to institutional guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Compound-42 alleviates acute kidney injury by targeting RIPK3-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetechindia.com [lifetechindia.com]
Application of RIPK3 Inhibition in a Preclinical Model of Cisplatin-Induced Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a potent and widely used chemotherapeutic agent for the treatment of various solid tumors. However, its clinical utility is often limited by severe dose-dependent nephrotoxicity, which can lead to acute kidney injury (AKI) and chronic kidney disease.[1][2] The pathophysiology of cisplatin-induced nephrotoxicity is complex, involving direct tubular injury, inflammation, oxidative stress, and programmed cell death.[1][3] Recent studies have highlighted the critical role of necroptosis, a form of regulated necrosis, in the tubular cell death observed in cisplatin-induced AKI.[4][5][6][7] Receptor-interacting protein kinase 3 (RIPK3) is a key mediator of the necroptotic pathway.[4][8]
This document provides detailed application notes and protocols for studying the therapeutic potential of RIPK3 inhibition in a preclinical mouse model of cisplatin-induced nephrotoxicity. While specific data for "RIPK3-IN-4" is not available in the public domain, this guide is based on the established role of RIPK3 in this pathology and utilizes data from studies involving genetic deletion of RIPK3 or other small molecule inhibitors of RIPK3.
Mechanism of Action of RIPK3 in Cisplatin-Induced Nephrotoxicity
Cisplatin administration leads to the accumulation of the drug in renal tubular epithelial cells, triggering a cascade of events that culminate in cell death and inflammation.[9] RIPK3 plays a central role in this process through the following mechanisms:
-
Necroptosis Activation: Cisplatin-induced cellular stress can lead to the formation of a protein complex known as the necrosome, which includes RIPK1 and RIPK3.[3][5] Activated RIPK3 then phosphorylates its substrate, the mixed lineage kinase domain-like protein (MLKL).[3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and lytic cell death (necroptosis).[3][5]
-
Inflammation: Beyond its role in necroptosis, RIPK3 can also promote inflammation.[10] The release of damage-associated molecular patterns (DAMPs) from necroptotic cells can trigger an inflammatory response, recruiting immune cells to the site of injury.[3] Furthermore, RIPK3 has been shown to mediate inflammatory signaling pathways independent of its cell death-inducing function.[10]
Inhibition of RIPK3 is therefore a promising therapeutic strategy to mitigate cisplatin-induced nephrotoxicity by preventing tubular cell death and reducing inflammation.
Quantitative Data on RIPK3 Inhibition in Cisplatin-Induced Nephrotoxicity
The following tables summarize quantitative data from preclinical studies investigating the effect of RIPK3 inhibition or deletion on key markers of cisplatin-induced kidney injury.
Table 1: Effect of RIPK3 Deletion on Renal Function Markers in Cisplatin-Treated Mice
| Parameter | Cisplatin-Treated Wild-Type Mice | Cisplatin-Treated RIPK3 Knockout Mice | Reference |
| Serum Creatinine (mg/dL) | Increased | Significantly Reduced | [6] |
| Blood Urea Nitrogen (BUN) (mg/dL) | Increased | Significantly Reduced | [6] |
Table 2: Effect of RIPK3 Deletion on Histological and Molecular Markers of Kidney Injury
| Parameter | Cisplatin-Treated Wild-Type Mice | Cisplatin-Treated RIPK3 Knockout Mice | Reference |
| Tubular Necrosis Score | High | Significantly Reduced | [6] |
| Renal RIPK3 Protein Expression | Upregulated | Absent | [6] |
| Renal p-MLKL Protein Expression | Upregulated | Significantly Reduced | [3] |
| Renal TNF-α mRNA Expression | Increased | Significantly Reduced | [6] |
| Renal IL-6 mRNA Expression | Increased | Significantly Reduced | [6] |
Experimental Protocols
In Vivo Cisplatin-Induced Nephrotoxicity Model
This protocol describes the induction of nephrotoxicity in mice using cisplatin and the administration of a RIPK3 inhibitor.
Materials:
-
C57BL/6 mice (8-10 weeks old, male)
-
Cisplatin (dissolved in sterile 0.9% saline)
-
RIPK3 inhibitor (e.g., GSK'872, Dabrafenib; dissolved in an appropriate vehicle)
-
Vehicle control for the inhibitor
-
Animal handling and injection equipment
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle Control
-
Cisplatin + Vehicle
-
Cisplatin + RIPK3 Inhibitor
-
RIPK3 Inhibitor alone
-
-
Inhibitor Administration: Administer the RIPK3 inhibitor or vehicle via intraperitoneal (i.p.) injection or oral gavage daily, starting 24 hours before cisplatin injection and continuing for the duration of the experiment. The specific dose and route will depend on the inhibitor used.
-
Cisplatin Injection: On day 0, administer a single i.p. injection of cisplatin (e.g., 20 mg/kg) to the relevant groups.[1]
-
Monitoring: Monitor the mice daily for signs of toxicity, including weight loss, lethargy, and ruffled fur.
-
Sample Collection: At 72 hours post-cisplatin injection, euthanize the mice. Collect blood via cardiac puncture for serum analysis and harvest the kidneys.
-
Kidney Processing:
-
Fix one kidney in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze the other kidney in liquid nitrogen and store at -80°C for molecular and biochemical analyses.
-
Western Blotting for RIPK3 and p-MLKL
This protocol details the detection of RIPK3 and phosphorylated MLKL in kidney tissue lysates.
Materials:
-
Frozen kidney tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (anti-RIPK3, anti-p-MLKL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Homogenize the frozen kidney tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Immunofluorescence Staining for RIPK3 in Kidney Tissue
This protocol describes the visualization of RIPK3 localization in kidney sections.
Materials:
-
Formalin-fixed, paraffin-embedded kidney sections (5 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody (anti-RIPK3)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval buffer.
-
Permeabilization: Permeabilize the sections with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific binding sites with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-RIPK3 antibody overnight at 4°C.
-
Washing: Wash the slides three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the slides with mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Visualizations
Signaling Pathway of Cisplatin-Induced Nephrotoxicity
Caption: Signaling pathway of cisplatin-induced necroptosis and its inhibition.
Experimental Workflow for In Vivo Studies
Caption: Workflow for the in vivo cisplatin-induced nephrotoxicity study.
References
- 1. "Developing a more clinically-relevant mouse model of cisplatin-induced" by Cierra N. Sharp [ir.library.louisville.edu]
- 2. ir.library.louisville.edu [ir.library.louisville.edu]
- 3. RIPK3-MLKL-mediated necroinflammation contributes to AKI progression to CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK3 and kidney disease | Nefrología [revistanefrologia.com]
- 5. Autophagy and necroptosis in cisplatin-induced acute kidney injury: Recent advances regarding their role and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Role for Tubular Necroptosis in Cisplatin-Induced AKI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Role for Tubular Necroptosis in Cisplatin-Induced AKI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bone Marrow–Derived RIPK3 Mediates Kidney Inflammation in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Staining of RIPK3 Following RIPK3-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of Receptor-Interacting Protein Kinase 3 (RIPK3) in tissues following treatment with the inhibitor, RIPK3-IN-4. This document includes an overview of the RIPK3 signaling pathway, the mechanism of action of RIPK3 inhibitors, and a detailed protocol for IHC staining and analysis.
Introduction to RIPK3 and Necroptosis
Receptor-Interacting Protein Kinase 3 (RIPK3) is a crucial serine/threonine kinase that plays a central role in regulating necroptosis, a form of programmed necrotic cell death.[1][2] Necroptosis is implicated in the pathogenesis of various inflammatory diseases, ischemic injury, and cancer. The signaling cascade is typically initiated by stimuli such as tumor necrosis factor (TNF), leading to the formation of a protein complex known as the necrosome.[1] This complex consists of RIPK1 and RIPK3, which interact via their RIP homotypic interaction motifs (RHIMs). Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of the mixed lineage kinase domain-like (MLKL) protein by RIPK3.[1][3] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane disruption and subsequent cell lysis.[1]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the kinase activity of RIPK3. By binding to the ATP-binding pocket of RIPK3, it prevents the autophosphorylation of RIPK3 and the subsequent phosphorylation of its substrate, MLKL. This inhibition effectively blocks the necroptotic signaling pathway, thereby preventing cell death. It is important to note that while this compound inhibits the kinase function of RIPK3, it is not expected to alter the total expression level of the RIPK3 protein itself in the short term. Therefore, immunohistochemical analysis following this compound treatment is primarily aimed at assessing the presence and localization of the RIPK3 protein, while the functional inhibition is often confirmed by observing a decrease in downstream markers like phosphorylated MLKL (pMLKL).
RIPK3 Signaling Pathway
The following diagram illustrates the central role of RIPK3 in the necroptosis signaling pathway and the point of inhibition by this compound.
Caption: RIPK3 signaling pathway leading to necroptosis and its inhibition by this compound.
Experimental Workflow for RIPK3 IHC Staining
The diagram below outlines the key steps for performing immunohistochemistry for RIPK3 after in vivo or in vitro treatment with this compound.
Caption: A stepwise workflow for immunohistochemical staining of RIPK3.
Quantitative Data Presentation
| Treatment Group | Marker | Method | Change Relative to Vehicle | Reference |
| Dabrafenib (RIPK3 inhibitor) | RIPK3 | IHC | Decreased number of RIPK3-positive cells | [4] |
| Dabrafenib (RIPK3 inhibitor) | RIPK3 | Western Blot | Decreased protein expression | [4] |
| GSK'872 (RIPK3 inhibitor) | p-MLKL | Western Blot | Significantly reduced phosphorylation | [5] |
| Nec-1 (RIPK1 inhibitor) | RIPK3 | Western Blot | Significantly reduced protein levels | [2] |
Note: The effect of a kinase inhibitor on total protein levels can vary depending on the inhibitor, cell type, and experimental conditions. While some studies report a decrease in total RIPK3 protein after inhibitor treatment, others may not observe this effect. The primary expectation for a direct kinase inhibitor like this compound is the reduction of downstream phosphorylation events (e.g., pMLKL).
Detailed Experimental Protocol: Immunohistochemistry for RIPK3
This protocol is a general guideline and may require optimization for specific tissues and antibodies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody against RIPK3 (validated for IHC)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene for 2 x 5 minutes. b. Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes). c. Rinse with deionized water for 5 minutes.
-
Antigen Retrieval: a. Pre-heat antigen retrieval buffer to 95-100°C. b. Immerse slides in the hot buffer and incubate for 20-30 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse with PBS (Phosphate Buffered Saline) for 2 x 5 minutes.
-
Blocking: a. Carefully wipe around the tissue sections. b. Incubate with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific binding.
-
Primary Antibody Incubation: a. Dilute the primary anti-RIPK3 antibody to the manufacturer's recommended concentration in the blocking buffer. b. Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse slides with PBS for 3 x 5 minutes. b. Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Detection: a. Rinse slides with PBS for 3 x 5 minutes. b. Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature. c. Rinse slides with PBS for 3 x 5 minutes. d. Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections. e. Monitor the color development under a microscope (typically 1-10 minutes). f. Stop the reaction by immersing the slides in deionized water.
-
Counterstaining: a. Counterstain with hematoxylin for 30-60 seconds. b. "Blue" the sections in running tap water for 5 minutes.
-
Dehydration and Mounting: a. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and xylene. b. Apply a coverslip with a permanent mounting medium.
Expected Results and Interpretation:
-
Vehicle-treated group: In a model where necroptosis is induced, RIPK3 staining is expected to be present, potentially with a punctate cytoplasmic localization corresponding to necrosome formation.
-
This compound-treated group: The overall intensity and localization of total RIPK3 staining may not be significantly different from the vehicle group. The key indicator of this compound efficacy would be a marked reduction in the staining of downstream phosphorylated targets, such as pMLKL, which should be assessed in parallel sections. A decrease in the number of RIPK3-positive cells has also been reported with some RIPK3 inhibitors.[4]
Controls:
-
Negative control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Positive control: Use a tissue known to express high levels of RIPK3.
-
Isotype control: Use a non-immune antibody of the same isotype as the primary antibody to assess background staining.
By following these application notes and protocols, researchers can effectively utilize immunohistochemistry to investigate the in-situ expression and localization of RIPK3 following treatment with the inhibitor this compound, providing valuable insights into the pharmacological modulation of the necroptosis pathway.
References
- 1. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RIPK3 signaling and its role in regulated cell death and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing RIPK3-IN-4 Concentration for Necroptosis Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of RIPK3-IN-4 (also known as Compound 42) for the inhibition of necroptosis. This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and quantitative data to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit necroptosis?
A1: this compound is a novel, potent, and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1] Its mechanism of action involves binding to the kinase domain of RIPK3 at threonine 94 (Thr94) and serine 146 (Ser146) through key hydrogen bonds.[1] This interaction blocks the autophosphorylation of RIPK3, a critical step in the formation of the necrosome complex and the subsequent phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like (MLKL). By preventing RIPK3 activation, this compound effectively halts the downstream signaling cascade that leads to necroptotic cell death.[1]
Q2: In which cell lines and models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in in vitro and in vivo models. It has been shown to reduce cell damage, necroptosis, and inflammatory responses in the human proximal tubule epithelial cell line (HK-2).[1][2] Furthermore, in vivo studies have established its protective effects in mouse models of cisplatin-induced and ischemia/reperfusion-induced acute kidney injury, as well as in a model of calcium oxalate nephrocalcinosis.[1][3][4][5]
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
A3: Based on published data, a concentration range of 1 to 10 µM is a reasonable starting point for in vitro experiments with HK-2 cells.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: For this compound powder, it is recommended to store it at -20°C for up to three years. For solvent-based stock solutions, storage at -80°C for up to one year is advised.[6] It is generally recommended to prepare high-concentration stock solutions in a suitable solvent like DMSO and then dilute to the final working concentration in cell culture media to minimize solvent-related toxicity.
Data Presentation
Table 1: In Vitro Efficacy of this compound (Cpd-42) in HK-2 Cells
| Experimental Model | Treatment | Concentration of Cpd-42 | Observed Effect | Reference |
| Cisplatin-induced injury | Pre-treatment | 1 µM | Significantly increased cell viability | [2] |
| Hypoxia/Reoxygenation (H/R) | Pre-treatment | 1 µM | Significantly increased cell viability | [2] |
| Calcium Oxalate Monohydrate (COM) crystal-induced injury | Pre-treatment | 1, 5, 10 µM | Dose-dependent increase in cell viability | [3] |
| COM crystal-induced inflammation | Pre-treatment | 5 µM | Significantly reduced mRNA levels of TNF-α and IL-6 | [3] |
| COM crystal-induced necroptosis | Pre-treatment | 5 µM | Significantly reduced protein levels of p-RIPK3 and p-MLKL | [3] |
Table 2: In Vivo Efficacy of this compound (Cpd-42) in Mouse Models
| Animal Model | Treatment Protocol | Cpd-42 Dosage | Observed Effect | Reference |
| Cisplatin-induced Acute Kidney Injury | Oral gavage, pre-treatment | 3, 6, 12 mg/kg | Dose-dependent reduction in BUN and serum creatinine levels | [1] |
| Ischemia/Reperfusion-induced Acute Kidney Injury | Oral gavage, pre-treatment | 6 mg/kg | Significantly reduced BUN and serum creatinine levels | [1] |
| Calcium Oxalate-induced Nephropathy | Oral gavage, pre-treatment | 6 mg/kg | Significantly reduced renal injury and inflammation | [3][5] |
Mandatory Visualizations
Caption: Necroptosis signaling cascade and the inhibitory action of this compound.
Caption: Workflow for assessing this compound efficacy in vitro.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Necroptosis in HK-2 Cells
This protocol is adapted from studies by He XY, et al. (2022, 2023).[1][2][3][4][5]
Materials:
-
HK-2 human proximal tubule epithelial cells
-
DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (Cpd-42)
-
Necroptosis-inducing agent (e.g., Cisplatin, or subject cells to Hypoxia/Reoxygenation)
-
Cell viability assay kit (e.g., MTT or CCK-8)
-
Reagents for Western blotting (lysis buffer, antibodies against p-RIPK3, p-MLKL, total RIPK3, total MLKL, and a loading control)
Procedure:
-
Cell Seeding: Seed HK-2 cells in 96-well plates for viability assays or larger plates for protein analysis, and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Remove the old medium from the cells and add the medium containing this compound. Incubate for 1-2 hours.
-
Induction of Necroptosis:
-
Cisplatin model: Add cisplatin to the culture medium to a final concentration of 20 µM and incubate for 24 hours.
-
Hypoxia/Reoxygenation (H/R) model: Replace the medium with serum-free medium and place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 12 hours. Subsequently, return the cells to normoxic conditions with complete medium for 2 hours.
-
-
Endpoint Analysis:
-
Cell Viability: At the end of the incubation period, measure cell viability using an MTT or CCK-8 assay according to the manufacturer's instructions.
-
Western Blotting: For protein analysis, lyse the cells, quantify protein concentration, and perform Western blotting to detect the levels of phosphorylated and total RIPK3 and MLKL.
-
Protocol 2: In Vivo Inhibition of Necroptosis in a Mouse Model of Acute Kidney Injury
This protocol is based on the cisplatin-induced AKI model described by He XY, et al. (2023).[1][5]
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
This compound (Cpd-42)
-
Vehicle (e.g., saline containing 0.5% sodium carboxymethylcellulose)
-
Cisplatin
-
Reagents for blood and tissue analysis (e.g., BUN and creatinine assay kits, antibodies for immunohistochemistry)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Inhibitor Administration: Administer this compound by oral gavage at the desired doses (e.g., 3, 6, 12 mg/kg body weight) or the vehicle to the control group.
-
Induction of Acute Kidney Injury: One hour after the administration of this compound or vehicle, induce acute kidney injury by a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg).
-
Monitoring and Sample Collection: Monitor the mice for 72 hours. At the endpoint, collect blood samples for the measurement of blood urea nitrogen (BUN) and serum creatinine.
-
Tissue Analysis: Euthanize the mice and perfuse the kidneys. Harvest the kidneys for histological analysis (e.g., H&E staining) and immunohistochemistry to assess markers of kidney injury and necroptosis (e.g., KIM-1, p-MLKL).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of necroptosis | Inhibitor concentration is too low: The IC50 can vary between cell lines. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and necroptosis stimulus. |
| Inhibitor instability: The compound may degrade in the culture medium over long incubation times. | Consider replenishing the medium with fresh inhibitor during long-term experiments. Check for information on the stability of this compound in aqueous solutions. | |
| Low expression of necroptosis machinery: Your cell line may not express sufficient levels of RIPK3 or other key necroptosis proteins. | Confirm the expression of RIPK1, RIPK3, and MLKL in your cell line by Western blot. Consider using a cell line known to be sensitive to necroptosis, such as HT-29 or L929. | |
| Inefficient necroptosis induction: The stimulus used may not be potent enough for your cell line. | Optimize the concentration and duration of the necroptosis-inducing agent. Ensure the activity of your inducing agents. | |
| High background cell death in control wells | Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Suboptimal cell health: Cells that are unhealthy or at a high passage number may be more susceptible to stress. | Use cells at a low passage number and ensure they are in the logarithmic growth phase before starting the experiment. | |
| Inconsistent results between replicates | Pipetting errors: Inaccurate pipetting can lead to variations in inhibitor and reagent concentrations. | Use calibrated pipettes and prepare master mixes of reagents to be added to replicate wells. |
| Uneven cell seeding: Variations in cell density across wells can affect the outcome. | Ensure a single-cell suspension before seeding and use proper techniques to achieve even cell distribution. | |
| Cell death is observed despite this compound treatment | Activation of alternative cell death pathways: Inhibition of necroptosis can sometimes lead to a switch to apoptosis. | Assess for markers of apoptosis, such as cleaved caspase-3 and PARP, by Western blot. Consider co-treatment with a pan-caspase inhibitor (e.g., z-VAD-FMK) to confirm if the residual cell death is apoptotic. |
| Off-target effects of the inhibitor: Although reported to be selective, off-target effects at high concentrations cannot be completely ruled out. | Use the lowest effective concentration of this compound. Compare the results with another RIPK3 inhibitor or with RIPK3 knockout/knockdown cells if available. |
References
- 1. Compound-42 alleviates acute kidney injury by targeting RIPK3-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cpd-42 protects against calcium oxalate nephrocalcinosis-induced renal injury and inflammation by targeting RIPK3-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cpd-42 protects against calcium oxalate nephrocalcinosis-induced renal injury and inflammation by targeting RIPK3-mediated necroptosis [frontiersin.org]
- 6. mybiosource.com [mybiosource.com]
Technical Support Center: RIPK3 Inhibitors in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RIPK3 inhibitors in cellular assays. The information focuses on potential off-target effects and provides detailed experimental protocols to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of RIPK3 inhibitors?
A1: The primary on-target effect of RIPK3 inhibitors is the suppression of necroptosis, a form of regulated cell death. RIPK3 is a crucial kinase in the necroptosis pathway, and its inhibition blocks the phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), preventing the execution of necroptotic cell death.
Q2: I'm observing significant cell death in my experiments even with a RIPK3 inhibitor present. Is this a known off-target effect?
A2: Yes, a well-documented off-target effect of some RIPK3 inhibitors, such as GSK'872, is the induction of apoptosis at higher concentrations (typically in the 3-10 µM range).[1] This can be a confounding factor in experiments aiming to study necroptosis.
Q3: What is the mechanism behind RIPK3 inhibitor-induced apoptosis?
A3: The induction of apoptosis by certain RIPK3 inhibitors is thought to be an on-target toxicity.[2][3] Binding of the inhibitor to RIPK3 can induce a conformational change that facilitates the recruitment of RIPK1, leading to the formation of a pro-apoptotic complex with FADD and pro-caspase-8. This results in the activation of caspase-8 and the initiation of the apoptotic cascade.[2][4]
Q4: How can I distinguish between necroptosis and apoptosis in my cellular assays?
A4: You can differentiate between these two cell death pathways using a combination of specific inhibitors and molecular markers. A pan-caspase inhibitor, such as Z-VAD-FMK, will block apoptosis but not necroptosis.[1] Key protein markers for apoptosis include cleaved caspases (e.g., caspase-3, caspase-8) and cleaved PARP, while markers for necroptosis include phosphorylated RIPK1, phosphorylated RIPK3, and phosphorylated MLKL.[5]
Q5: Are there any other known off-target effects of commonly used inhibitors that target the necroptosis pathway?
A5: Yes, for instance, Necrostatin-1 (Nec-1), a widely used RIPK1 inhibitor, has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation.[6] A more specific version, Necrostatin-1s (Nec-1s), lacks this IDO-targeting effect.[6] Nec-1 has also been reported to have off-target effects on cardiovascular function.
Troubleshooting Guides
Issue 1: Unexpected Cell Death Observed with RIPK3 Inhibitor Treatment
Symptom: Increased cell death is observed at concentrations of the RIPK3 inhibitor intended to inhibit necroptosis.
Possible Cause: The RIPK3 inhibitor is inducing apoptosis, a known off-target effect at higher concentrations.[7]
Troubleshooting Steps:
-
Dose-Response Analysis:
-
Perform a dose-response experiment with your RIPK3 inhibitor.
-
Analyze cell viability and look for a biphasic effect where lower concentrations protect from necroptosis, and higher concentrations induce cell death.
-
-
Co-treatment with a Caspase Inhibitor:
-
Treat your cells with the RIPK3 inhibitor in the presence and absence of a pan-caspase inhibitor (e.g., Z-VAD-FMK).
-
If the observed cell death is reduced or completely blocked by the caspase inhibitor, it is likely apoptosis.[1]
-
-
Western Blot for Apoptosis Markers:
-
Probe cell lysates for key apoptosis markers such as cleaved caspase-8, cleaved caspase-3, and cleaved PARP.
-
An increase in these markers upon treatment with the RIPK3 inhibitor confirms the induction of apoptosis.[1]
-
Issue 2: Inconsistent or No Inhibition of Necroptosis
Symptom: The RIPK3 inhibitor does not inhibit necroptosis as expected in your cellular assay.
Possible Causes:
-
Suboptimal Inhibitor Concentration: The effective concentration in cell-based assays can be significantly higher than the biochemical IC50 due to factors like cell permeability and protein binding.[8]
-
Inactive Compound: Improper storage or handling may have degraded the inhibitor.
-
Inefficient Necroptosis Induction: The stimulus used to induce necroptosis may not be potent enough in your specific cell system.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration:
-
Perform a dose-response experiment to determine the optimal concentration of the RIPK3 inhibitor for your specific cell line and experimental conditions.
-
-
Verify Compound Integrity:
-
Ensure the inhibitor has been stored correctly (typically at -20°C or -80°C).
-
Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid multiple freeze-thaw cycles.[9]
-
-
Confirm Necroptosis Induction:
-
Run a positive control for necroptosis induction (e.g., TNF-α, SMAC mimetic, and Z-VAD-FMK) to ensure your stimulus is effective.
-
Titrate the concentration of your necroptosis-inducing agents to optimize the cell death response.
-
Issue 3: High Variability Between Experimental Replicates
Symptom: Significant variation in results is observed between replicate wells or experiments.
Possible Causes:
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum lots can impact results.[9]
-
Pipetting Inaccuracies: Errors in pipetting can lead to inconsistent inhibitor concentrations.
-
Inhibitor Precipitation: The inhibitor may not be fully soluble in the culture medium.
Troubleshooting Steps:
-
Standardize Cell Culture:
-
Use cells within a consistent passage number range.
-
Ensure uniform cell seeding density across all wells.
-
Test new lots of serum for their effect on your assay.
-
-
Improve Pipetting Technique:
-
Use calibrated pipettes.
-
Prepare a master mix of the inhibitor dilution to minimize variability when adding to replicate wells.
-
-
Check Compound Solubility:
-
Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.
-
If precipitation is observed, consider preparing fresh dilutions or adjusting the final solvent concentration (ensure it is not toxic to the cells).
-
Data Presentation
Table 1: Kinase Inhibitor Selectivity and Potency
| Inhibitor | Primary Target(s) | Biochemical IC50 | Cellular EC50 (Necroptosis Inhibition) | Known Off-Targets/Off-Target Effects |
| GSK'872 | RIPK3 | ~1.3 nM[10] | 100-1000 fold higher than biochemical IC50[11] | Induces apoptosis at higher concentrations (3-10 µM)[12] |
| Necrostatin-1 (Nec-1) | RIPK1 | ~182 nM (EC50)[8] | ~494 nM[8] | Indoleamine 2,3-dioxygenase (IDO) |
| Necrostatin-1s (Nec-1s) | RIPK1 | More potent than Nec-1 | More potent than Nec-1 | Lacks IDO-targeting effect |
| Zharp-99 | RIPK3 | Higher than GSK'872 | Not specified | Induces apoptosis at higher concentrations[4] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell type used.
Experimental Protocols
Protocol 1: Distinguishing Apoptosis and Necroptosis by Western Blot
This protocol allows for the detection of key protein markers to differentiate between apoptotic and necroptotic cell death pathways.
Materials:
-
Cell line of interest
-
RIPK3 inhibitor and necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, Z-VAD-FMK)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved Caspase-3, anti-cleaved PARP, anti-phospho-RIPK3, anti-phospho-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with the RIPK3 inhibitor at various concentrations, with and without necroptosis-inducing agents and/or a pan-caspase inhibitor. Include appropriate vehicle controls.
-
Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.[7]
-
Expected Results:
-
Apoptosis: Increased levels of cleaved Caspase-3 and cleaved PARP.
-
Necroptosis: Increased levels of phospho-RIPK3 and phospho-MLKL.
Protocol 2: Cell Viability Assay to Assess Necroptosis Inhibition
This protocol measures cell viability to determine the efficacy of a RIPK3 inhibitor in preventing necroptotic cell death.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929)
-
96-well cell culture plates
-
RIPK3 inhibitor and necroptosis-inducing agents
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with serial dilutions of the RIPK3 inhibitor for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing agents to the wells.
-
Incubation: Incubate the plate for a time sufficient to induce cell death (e.g., 24 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., luminescence) with a plate reader.[13]
Data Analysis:
-
Normalize the data to control wells (e.g., untreated cells as 100% viability and cells treated with necroptosis inducers only as 0% viability).
-
Plot the percentage of cell viability against the inhibitor concentration to determine the EC50.
Mandatory Visualizations
Caption: On-target and off-target signaling pathways of RIPK3 inhibitors.
Caption: Troubleshooting workflow for unexpected cell death with RIPK3 inhibitors.
Caption: General experimental workflow for assessing RIPK3 inhibitor efficacy.
References
- 1. RIPK3 signaling and its role in the pathogenesis of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of RIPK3 Type II Inhibitors Using High-Throughput Mechanistic Studies in Hit Triage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with RIPK3-IN-4 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using RIPK3-IN-4, a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound. Each problem is presented in a question-and-answer format, detailing potential causes and recommended troubleshooting steps.
Question 1: I treated my cells with a necroptosis-inducing stimulus and this compound, but I'm still observing significant cell death. Why isn't the inhibitor protecting my cells?
Possible Causes and Troubleshooting:
-
Shift to Apoptosis: Inhibition of RIPK3's kinase activity by this compound can sometimes lead to a switch from necroptosis to apoptosis.[1][2] RIPK3 can act as a scaffold protein, and in the absence of its kinase function, it may facilitate the formation of a pro-apoptotic complex with RIPK1 and FADD, leading to caspase-8 activation.[1]
-
Troubleshooting Step: Co-treat your cells with a pan-caspase inhibitor (e.g., z-VAD-FMK) in addition to this compound. If the cell death is blocked, it indicates a shift to apoptosis. You can further confirm this by performing a western blot for cleaved caspase-3 or a TUNEL assay.
-
-
Off-Target Effects of the Stimulus: The stimulus you are using to induce necroptosis might have off-target effects that cause cell death through a RIPK3-independent pathway.
-
Troubleshooting Step: Characterize the cell death modality induced by your stimulus in RIPK3-knockout or knockdown cells. If cell death persists, the stimulus is not exclusively inducing necroptosis.
-
-
Incorrect Inhibitor Concentration: The concentration of this compound may be insufficient to fully inhibit RIPK3 kinase activity.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Monitor the phosphorylation of MLKL (a direct substrate of RIPK3) as a readout for inhibitor efficacy.
-
Question 2: My results show that this compound is increasing inflammation (e.g., higher cytokine levels) instead of reducing it. What could be the reason for this paradoxical effect?
Possible Causes and Troubleshooting:
-
Necroptosis-Independent Pro-inflammatory Functions of RIPK3: RIPK3 has functions beyond inducing necroptosis, including roles in cytokine production and inflammasome activation that may be independent of its kinase activity.[3][4][5][6] this compound, being a kinase inhibitor, might not affect these scaffolding functions.
-
Troubleshooting Step: Compare the effects of this compound with MLKL knockout or knockdown. MLKL is the downstream executioner of necroptosis, so if the pro-inflammatory phenotype is absent in MLKL-deficient cells but present in this compound treated cells, it suggests a necroptosis-independent role of RIPK3.[7][8]
-
-
Activation of Alternative Inflammatory Pathways: Inhibition of the RIPK3 pathway might lead to the compensatory activation of other pro-inflammatory signaling pathways.
-
Troubleshooting Step: Perform a broader analysis of inflammatory signaling pathways. Use pathway-specific inhibitors or knockout cell lines to investigate the involvement of pathways like NF-κB, MAPK, or other inflammasomes.
-
Question 3: I am not observing the expected decrease in MLKL phosphorylation after treating my cells with this compound.
Possible Causes and Troubleshooting:
-
Inhibitor Instability or Degradation: this compound may be unstable under your experimental conditions (e.g., prolonged incubation, presence of certain media components).
-
Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. Check the manufacturer's recommendations for storage and handling. Consider performing a time-course experiment to assess the stability of the inhibitor's effect.
-
-
Cellular Efflux of the Inhibitor: Some cell types may actively pump out small molecule inhibitors, reducing their intracellular concentration.
-
Troubleshooting Step: Investigate whether your cells express high levels of multidrug resistance transporters. If so, you may need to use a higher concentration of this compound or co-treat with an efflux pump inhibitor.
-
-
Assay Sensitivity: The western blot or other assay you are using to detect pMLKL may not be sensitive enough to detect a partial reduction in phosphorylation.
-
Troubleshooting Step: Optimize your western blot protocol. Use a high-quality, validated antibody for pMLKL. Consider using a more sensitive detection method, such as a quantitative immunoassay (e.g., ELISA).
-
Frequently Asked Questions (FAQs)
What is the canonical signaling pathway of RIPK3-mediated necroptosis?
In the canonical pathway, stimuli such as TNF-α trigger the formation of a protein complex called the necrosome, which consists of RIPK1, RIPK3, and MLKL.[3] Within the necrosome, RIPK1 and RIPK3 undergo auto- and trans-phosphorylation, leading to the activation of RIPK3's kinase activity.[9] Activated RIPK3 then phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, where it forms pores, leading to cell lysis and necroptotic cell death.[10]
What are the known non-canonical functions of RIPK3?
Beyond necroptosis, RIPK3 is involved in:
-
Apoptosis: Under certain conditions, particularly when caspase-8 is inhibited, RIPK3 can serve as a scaffold to promote the formation of an apoptotic complex, leading to caspase-8 activation and apoptosis.[1]
-
Inflammation and Cytokine Production: RIPK3 can regulate the production of various cytokines and chemokines, often in a manner independent of its kinase activity and necroptosis.[3][4][11] This can occur through its interaction with other signaling molecules involved in inflammatory pathways.
-
Mitochondrial Metabolism: RIPK3 can influence mitochondrial metabolism and the production of reactive oxygen species (ROS).[3]
How does this compound work?
This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK3. It binds to the ATP-binding pocket of RIPK3, preventing it from phosphorylating its downstream substrates, most notably MLKL. This inhibition is expected to block the execution of necroptosis.
Are there any known off-target effects of this compound?
While this compound is designed to be a specific inhibitor of RIPK3, like all small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out. It is crucial to include appropriate controls in your experiments, such as comparing the effects of the inhibitor to genetic knockout or knockdown of RIPK3.
Data Presentation
Table 1: Expected vs. Unexpected Outcomes of this compound Treatment
| Experimental Readout | Expected Outcome with this compound | Unexpected Outcome | Potential Interpretation of Unexpected Outcome |
| Cell Viability (Necroptosis Stimulus) | Increased cell viability | No change or decreased cell viability | Shift to apoptosis, off-target effects of stimulus |
| MLKL Phosphorylation | Decreased | No change | Inhibitor instability, cellular efflux, assay insensitivity |
| Caspase-3 Cleavage | No change | Increased | Switch from necroptosis to apoptosis |
| Pro-inflammatory Cytokine Levels | Decreased | Increased | Necroptosis-independent function of RIPK3 |
Experimental Protocols
Western Blot for Phosphorylated MLKL (pMLKL)
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MLKL overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total MLKL and a loading control like GAPDH or β-actin.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with the necroptosis-inducing stimulus in the presence or absence of this compound and/or a pan-caspase inhibitor.
-
Assay Reagent Addition: After the desired incubation time, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of cell viability.
Visualizations
Caption: RIPK3 signaling pathways and the point of intervention for this compound.
References
- 1. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK3 signaling and its role in the pathogenesis of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetic inhibition of RIPK3 ameliorates functional outcome in controlled cortical impact independent of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inflammatory signal adaptor RIPK3: functions beyond necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation [frontiersin.org]
- 9. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize RIPK3-IN-4 toxicity in primary cell cultures
Welcome to the technical support center for RIPK3-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in primary cell cultures while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound 42, is a small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). RIPK3 is a key signaling protein involved in the necroptosis pathway, a form of programmed cell death. This compound works by directly binding to RIPK3 and inhibiting its kinase activity, thereby blocking the downstream signaling events that lead to necroptosis.[1] Specifically, it has been shown to interact with key hydrogen bonds at Thr94 and Ser146 of RIPK3, which prevents the phosphorylation of RIPK3 and mitigates necroptosis.[1]
Q2: What are the potential causes of toxicity with this compound in primary cell cultures?
A2: Toxicity in primary cell cultures when using this compound can arise from several factors:
-
On-target toxicity: While the intended effect is to inhibit necroptosis, high concentrations or prolonged exposure to RIPK3 inhibitors can sometimes induce an alternative cell death pathway, apoptosis. This is a known phenomenon for some RIPK3 inhibitors, where inhibition of the kinase activity can lead to the formation of a pro-apoptotic complex.
-
Off-target effects: Small molecule inhibitors may bind to other kinases or cellular targets besides RIPK3, leading to unintended and potentially toxic consequences. The full selectivity profile of this compound across the kinome is not extensively published, so off-target effects remain a possibility.
-
High concentrations: Using concentrations significantly above the effective inhibitory concentration (IC50) for necroptosis can lead to non-specific effects and cytotoxicity.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells, especially at higher concentrations (usually above 0.1-0.5%).
-
Cell type sensitivity: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. The toxic threshold for this compound can vary significantly between different primary cell types.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiment?
A3: The optimal concentration of this compound should be determined empirically for each primary cell type and experimental condition. A crucial first step is to perform a dose-response curve to determine two key values:
-
IC50 (half-maximal inhibitory concentration): The concentration of this compound that inhibits the desired biological response (e.g., necroptosis) by 50%.
-
CC50 (50% cytotoxic concentration): The concentration of this compound that causes a 50% reduction in cell viability.
The ideal working concentration will be significantly lower than the CC50 while still providing effective inhibition of RIPK3. A detailed experimental workflow for determining these values is provided in the "Experimental Protocols" section.
Troubleshooting Guide: Minimizing this compound Toxicity
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed after treatment with this compound. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the CC50. Start with a wide range of concentrations, including those below the expected effective concentration. Use the lowest concentration that achieves the desired level of RIPK3 inhibition. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. | |
| Induction of apoptosis. | At higher concentrations, some RIPK3 inhibitors can trigger apoptosis.[2] Confirm apoptosis using methods like caspase-3/7 activity assays or Annexin V staining. If apoptosis is confirmed, lower the concentration of this compound. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific primary cell type (typically <0.1%). Run a solvent-only control to assess its toxicity. | |
| Cell line is particularly sensitive. | Primary cells can be highly sensitive. Consider using a lower starting concentration range for your dose-response experiments. Ensure optimal cell health and culture conditions before starting the experiment. | |
| Inconsistent results or lack of RIPK3 inhibition. | Inhibitor instability or degradation. | Prepare fresh stock solutions of this compound regularly. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Poor cell permeability. | While not specifically reported for this compound, poor cell permeability can be an issue for some inhibitors. If you suspect this, you may need to consult literature for similar compounds or consider alternative inhibitors. | |
| Incorrect timing of inhibitor addition. | The inhibitor must be added before or at the same time as the stimulus that induces necroptosis. Optimize the timing of inhibitor treatment relative to your experimental stimulus. | |
| Low or no expression of RIPK3 in your cells. | Confirm that your primary cell type expresses RIPK3 using techniques like Western blot or qPCR. | |
| No observable effect of this compound on my cells. | Concentration of this compound is too low. | Perform a dose-response experiment to determine the IC50 for RIPK3 inhibition. Use a concentration at or above the IC50 for your functional assays. |
| Inhibitor is inactive. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. If possible, test the inhibitor in a cell-free RIPK3 activity assay to confirm its biochemical activity. |
Data Presentation
Currently, specific quantitative data for this compound toxicity (CC50 values) across a wide range of primary cell cultures is limited in publicly available literature. The primary study on this compound (Compound 42) focused on its efficacy in a human kidney cell line (HK-2) and in mouse models of acute kidney injury.[1] Researchers should empirically determine the CC50 for their specific primary cell type.
Table 1: General Concentration Ranges for RIPK3 Inhibitors in Cell Culture (for reference)
| Inhibitor | Cell Type | Typical Concentration Range (for efficacy) | Reference |
| GSK'872 | Mouse Islet Cells | 1-10 µM | |
| GSK'872 | L. infantum-infected neutrophils | 3 µM | |
| Dabrafenib | Mouse Tubular Epithelial Cells | 1-10 µM | [3] |
Note: These values are for different RIPK3 inhibitors and should only be used as a general guideline. The optimal concentration for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound in Primary Cell Cultures
This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) and the effective inhibitory concentration (IC50) of this compound.
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for inducing necroptosis (e.g., TNF-α + z-VAD-fmk)
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo)
-
Assay to measure necroptosis (e.g., LDH release assay, Sytox Green staining)
-
Plate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Cell Seeding:
-
Seed your primary cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. The optimal seeding density should be determined beforehand for each cell type.
-
Allow cells to adhere and recover for 24 hours.
-
-
Dose-Response for Cytotoxicity (CC50 Determination):
-
Prepare serial dilutions of this compound in your cell culture medium. A common starting range is from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle control (100% viability). Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the CC50 value.
-
-
Dose-Response for Efficacy (IC50 Determination):
-
Prepare serial dilutions of this compound in your cell culture medium, with the highest concentration being below the determined CC50.
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Induce necroptosis using an appropriate stimulus (e.g., TNF-α in combination with a pan-caspase inhibitor like z-VAD-fmk). Include controls for no treatment, vehicle + stimulus, and this compound alone.
-
Incubate for a time sufficient to induce necroptosis (this should be optimized for your cell system).
-
Measure necroptosis using a suitable assay (e.g., LDH release, Sytox Green uptake).
-
Data Analysis: Normalize the necroptosis data to the vehicle + stimulus control (100% necroptosis). Plot the percentage of necroptosis against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for Optimizing this compound Concentration
References
Technical Support Center: Stability and Use of RIPK3 Inhibitors in Long-Term Cell Culture
Disclaimer: No specific stability data for a compound designated "RIPK3-IN-4" is publicly available. This guide provides general recommendations and troubleshooting advice for the use of RIPK3 inhibitors in long-term cell culture, based on information available for commonly used compounds such as GSK'872 and Necrostatin-1. Researchers should always perform their own stability and dose-response experiments for their specific inhibitor and experimental system.
Frequently Asked Questions (FAQs)
Q1: How should I store my lyophilized RIPK3 inhibitor and its stock solutions?
A1: Proper storage is crucial to maintain the inhibitor's activity.
-
Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C or -80°C, desiccated. Some suppliers indicate that room temperature storage is acceptable for short periods, but cold storage is recommended for preserving shelf life.[1][2]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable anhydrous solvent, typically DMSO.[1][2][3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2][3][4] Store these aliquots at -20°C or -80°C.
Q2: How stable are RIPK3 inhibitors in cell culture media for long-term experiments?
A2: The stability of small molecule inhibitors in aqueous solutions like cell culture media can be limited and compound-dependent. For instance, Necrostatin-1 has a known short half-life in aqueous solutions and it is not recommended to store it in media for more than a day.[1] For experiments lasting longer than 24 hours, the effective concentration of such inhibitors may decrease, leading to a reduced inhibitory effect and affecting the reproducibility of your results.[1] It is advisable to replenish the cell culture media with a freshly diluted inhibitor every 24 hours for long-term treatments.[1] More stable analogs, such as Necrostatin-1s, have been developed to address this issue.[1][3] The stability of a new compound like "this compound" would need to be experimentally determined.
Q3: What is the optimal working concentration for my RIPK3 inhibitor?
A3: The effective concentration of a RIPK3 inhibitor in a cell-based assay is often significantly higher than its biochemical IC50 value. This discrepancy can be due to factors like cell permeability and binding to serum proteins in the culture medium.[5] It is essential to perform a dose-response experiment in your specific cell line and media conditions to determine the optimal concentration that inhibits necroptosis without causing off-target effects or toxicity.[5]
Q4: Are there any known off-target effects of RIPK3 inhibitors?
A4: Yes, some RIPK3 inhibitors can have off-target effects or induce other forms of cell death at higher concentrations. For example, GSK'872 has been reported to induce caspase-8-mediated apoptosis in a concentration-dependent manner.[6][7][8] It is crucial to carefully titrate the inhibitor concentration and include appropriate controls to distinguish between necroptosis inhibition and other cellular effects. The primary off-target for the RIPK1 inhibitor Necrostatin-1 is indoleamine 2,3-dioxygenge (IDO).[1]
Data Presentation: Stability of Common Necroptosis Inhibitors
| Inhibitor | Form | Storage Temperature | Stability | Source(s) |
| GSK'872 | Lyophilized Powder | -20°C (desiccated) | 24 months | [2] |
| In DMSO | -20°C | Up to 3 months | [2] | |
| In DMSO | -20°C (for up to one month if storage is required) | Prepare and use on the same day if possible | [6] | |
| Necrostatin-1 | Lyophilized Powder | -20°C (desiccated) | ≥ 4 years | [1] |
| In DMSO | -20°C | 3 to 6 months | [1][4] | |
| In Aqueous Solution | Not Recommended | Not stable for more than one day | [1] | |
| Necrostatin-1s | Lyophilized Powder | Room Temperature (desiccated) | 24 months | [3] |
| In DMSO | -20°C | Up to 3 months | [3] |
Mandatory Visualization
Caption: RIPK3 signaling pathway leading to necroptosis and the point of intervention for RIPK3 inhibitors.
Experimental Protocols
Protocol 1: General Method for Assessing Inhibitor Stability in Cell Culture Media
Objective: To determine the stability of a RIPK3 inhibitor in cell culture media over a time course relevant to long-term experiments.
Materials:
-
RIPK3 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Preparation of Working Solution: Prepare a working solution of the inhibitor in your complete cell culture medium at the desired final concentration (e.g., 1 µM). Prepare separate solutions for media with and without serum to assess the impact of serum components.
-
Timepoint 0: Immediately after preparation, take an aliquot of the working solution. If it contains serum, precipitate the proteins by adding a 3-fold excess of cold acetonitrile.
-
Incubation: Incubate the remaining working solutions at 37°C in a cell culture incubator.
-
Timepoints: At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots of the incubated solutions. Process the samples containing serum with cold acetonitrile as in step 2.
-
Sample Preparation for HPLC: Centrifuge the acetonitrile-treated samples to pellet the precipitated proteins. Collect the supernatant.
-
HPLC Analysis: Analyze the supernatant from all time points using a suitable HPLC method to quantify the concentration of the intact inhibitor.
-
Data Analysis: Plot the concentration of the inhibitor versus time to determine its degradation rate and half-life in the cell culture medium.
Protocol 2: Long-Term Necroptosis Inhibition Assay
Objective: To assess the efficacy of a RIPK3 inhibitor in a long-term cell culture experiment.
Materials:
-
Cells susceptible to necroptosis (e.g., HT-29, L929)
-
Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-fmk)
-
RIPK3 inhibitor
-
Cell viability assay (e.g., CellTiter-Glo®, Sytox Green)
-
Multi-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for long-term culture without overgrowth.
-
Inhibitor Pre-treatment: Pre-treat the cells with a range of concentrations of the RIPK3 inhibitor for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing stimuli to the appropriate wells.
-
Long-Term Incubation and Treatment Regimen:
-
Option A (for stable inhibitors): Incubate the cells for the desired duration (e.g., 48, 72 hours).
-
Option B (for potentially unstable inhibitors): At 24-hour intervals, carefully aspirate the old medium and replace it with fresh medium containing the inhibitor and necroptosis-inducing agents.
-
-
Assessing Cell Viability: At the end of the experiment, measure cell viability using your chosen method.
-
Data Analysis: Compare the viability of cells treated with the inhibitor to the untreated and vehicle-treated controls to determine the long-term efficacy of the inhibitor.
Troubleshooting Guide
Caption: A troubleshooting decision tree for common issues in RIPK3 inhibitor experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. GSK872 | Cell Signaling Technology [cellsignal.com]
- 3. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 4. invivogen.com [invivogen.com]
- 5. benchchem.com [benchchem.com]
- 6. GSK'872 | RIP3K inhibitor | Hello Bio [hellobio.com]
- 7. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
Technical Support Center: Overcoming Resistance to RIPK3-IN-4 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the RIPK3 inhibitor, RIPK3-IN-4. Our aim is to help you overcome common challenges and understand potential mechanisms of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] It functions by targeting the kinase activity of RIPK3, a critical component of the necroptosis signaling pathway.[1][2] By inhibiting RIPK3, this compound blocks the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), thereby preventing the execution of necroptotic cell death.[1][2]
Q2: What is the role of RIPK3 and necroptosis in cancer?
RIPK3 is a key regulator of necroptosis, a form of programmed cell death that, unlike apoptosis, is highly inflammatory. In the context of cancer, RIPK3 and necroptosis can have dual roles. On one hand, inducing necroptosis in cancer cells can be a therapeutic strategy to overcome apoptosis resistance. On the other hand, chronic inflammation driven by necroptosis in the tumor microenvironment can sometimes promote tumor growth.[3] Many cancer cell lines exhibit downregulation or silencing of RIPK3 expression, which is a common mechanism of resistance to therapies that aim to induce necroptosis.
Q3: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
Resistance to this compound in cancer cell lines can arise from several factors:
-
Low or absent RIPK3 expression: This is the most common reason for a lack of response. Many cancer cell lines epigenetically silence the RIPK3 gene.
-
Mutations in the RIPK3 gene: Although less common than silencing, mutations in the kinase domain of RIPK3 could potentially prevent this compound from binding effectively.
-
Dysfunctional upstream signaling: The stimulus used to induce necroptosis may not be effectively activating the pathway upstream of RIPK3.
-
Active downstream compensatory pathways: Cancer cells may activate alternative survival pathways to bypass the effects of RIPK3 inhibition.
-
Drug efflux pumps: Overexpression of multidrug resistance pumps could lead to the rapid removal of this compound from the cell.
Q4: How can I determine if my cell line expresses RIPK3?
You can assess RIPK3 expression at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): To measure RIPK3 mRNA levels.
-
Western Blotting: To detect the RIPK3 protein. Ensure you use a validated antibody and include a positive control cell line known to express RIPK3.
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): To visualize RIPK3 expression and its subcellular localization within the cells.
Q5: Can I restore RIPK3 expression in a deficient cell line?
Yes, in cases where RIPK3 is silenced by promoter hypermethylation, treatment with a demethylating agent, such as 5-aza-2'-deoxycytidine (Decitabine), can restore its expression.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No induction of cell death with necroptosis stimulus (e.g., TNFα + Smac mimetic + Z-VAD-FMK) even without this compound. | 1. Low or absent RIPK1 or MLKL expression. 2. Ineffective necroptosis-inducing stimulus. 3. Caspase-8 activity is not fully inhibited. | 1. Verify RIPK1 and MLKL expression by Western Blot. 2. Titrate the concentration of TNFα and Smac mimetic. Ensure the pan-caspase inhibitor (Z-VAD-FMK) is used at an effective concentration. 3. Test a higher concentration of Z-VAD-FMK or a different caspase inhibitor. |
| This compound does not inhibit necroptosis in a RIPK3-positive cell line. | 1. Incorrect concentration of this compound. 2. Instability of the compound. 3. Off-target effects of the necroptosis stimulus. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration for your cell line. 2. Prepare fresh stock solutions of this compound and store them properly as recommended by the supplier. 3. Ensure the observed cell death is indeed necroptosis by checking for MLKL phosphorylation. |
| High background cell death in control wells. | 1. Cell line is sensitive to DMSO (solvent for this compound). 2. Cells are overgrown or stressed. | 1. Use the lowest possible concentration of DMSO and ensure it is consistent across all treatment groups. 2. Maintain optimal cell culture conditions and ensure cells are in the logarithmic growth phase before starting the experiment. |
| Inconsistent results between experiments. | 1. Variation in cell passage number. 2. Reagent variability. | 1. Use cells within a consistent and low passage number range. 2. Use the same lot of reagents (e.g., cytokines, inhibitors) for a set of experiments. |
Quantitative Data
While specific IC50 values for this compound in a wide range of cancer cell lines are not yet extensively published, the following table provides a template for how to present such data once it becomes available through your own experiments or future publications.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Necroptosis Stimulus | IC50 (µM) | Reference |
| HK-2 | Human Kidney Epithelial | Cisplatin/Ischemia-Reperfusion | Not specified | He XY, et al. Br J Pharmacol. 2023 |
| [Example] HT-29 | Colon Cancer | TNFα + Smac + Z-VAD | [To be determined] | |
| [Example] A549 | Lung Cancer | TNFα + Smac + Z-VAD | [To be determined] |
Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in Cancer Cell Lines
Objective: To assess the ability of this compound to inhibit necroptosis induced by a standard stimulus.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TNFα (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant)
-
Z-VAD-FMK (pan-caspase inhibitor)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS)
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. Also, prepare the necroptosis-inducing cocktail (e.g., 20 ng/mL TNFα, 100 nM Smac mimetic, 20 µM Z-VAD-FMK). The final DMSO concentration should be kept below 0.1%.
-
Pre-treat the cells with different concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Add the necroptosis-inducing cocktail to the appropriate wells.
-
Include the following controls:
-
Untreated cells
-
Cells treated with vehicle only
-
Cells treated with the necroptosis-inducing cocktail and vehicle
-
-
Incubate the plate for a predetermined time (e.g., 24-48 hours), optimized for your cell line.
-
Measure cell viability using your chosen assay according to the manufacturer's instructions.
Protocol 2: Western Blot Analysis of RIPK3 and p-MLKL
Objective: To confirm the expression of RIPK3 and assess the phosphorylation of MLKL as a marker of necroptosis.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Workflows
Below are diagrams generated using Graphviz to illustrate key pathways and workflows.
Caption: The Necroptosis Signaling Pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting resistance to this compound in cancer cell lines.
References
Best practices for storing and handling RIPK3-IN-4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling RIPK3-IN-4. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). RIPK3 is a key serine/threonine kinase that plays a central role in the necroptosis signaling pathway.[1] Necroptosis is a form of programmed cell death that is typically activated under conditions where apoptosis is inhibited. The process involves the formation of a protein complex known as the necrosome, which includes RIPK1 and RIPK3.[2][3] Upon activation, RIPK3 phosphorylates its substrate, Mixed Lineage Kinase Domain-Like (MLKL).[4] This phosphorylation event leads to the oligomerization of MLKL and its translocation to the plasma membrane, ultimately causing membrane rupture and cell death.[3][5] this compound exerts its inhibitory effect by targeting the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and blocking the execution of necroptosis.[6]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used as a tool compound in research to study the role of RIPK3 and necroptosis in various physiological and pathological processes. Its ability to inhibit necroptosis makes it valuable for investigating diseases where this form of cell death is implicated, such as inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[1] For example, it has been shown to reduce cisplatin- and ischemia/reperfusion-induced kidney damage by mitigating necroptosis and the associated inflammatory response.[1]
Q3: How should I store and handle the solid compound and its stock solutions?
A3: Proper storage and handling are crucial for maintaining the integrity and activity of this compound. For the solid powder, it is recommended to store it at -20°C for up to three years.[7] When preparing stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent. Once dissolved, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year.[7] Before use, if the vial has been stored, briefly centrifuge it to ensure any material that may have become entrapped in the cap is collected at the bottom.[7]
Q4: In which solvents is this compound soluble?
A4: While specific quantitative solubility data for this compound in various solvents is not extensively published, it is generally soluble in dimethyl sulfoxide (DMSO). For in vivo applications, further dilution in appropriate vehicles is necessary. Always refer to the Certificate of Analysis provided by the supplier for any specific solubility information.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound based on available data. Researchers should always consult the product-specific Certificate of Analysis for the most accurate information.
| Parameter | Value | Source |
| Storage of Solid | -20°C for up to 3 years | [7] |
| Storage of Solution | -80°C in solvent for up to 1 year | [7] |
| Commonly Used Solvent | Dimethyl Sulfoxide (DMSO) | [7] |
Experimental Protocols
Detailed Protocol: Inhibition of Necroptosis in Cell Culture and Analysis by Western Blot
This protocol describes a typical experiment to assess the inhibitory effect of this compound on necroptosis induced in a cell culture model, followed by analysis of key necroptosis markers by Western blot. HT-29 (human colon adenocarcinoma) and L929 (mouse fibrosarcoma) cells are commonly used for such studies.[6]
Materials:
-
This compound
-
Appropriate cell line (e.g., HT-29 or L929)
-
Complete cell culture medium (e.g., McCoy's 5A or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Necroptosis-inducing stimuli:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
SMAC mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK3, anti-RIPK3, anti-phospho-MLKL, anti-MLKL, anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare the desired concentrations of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing this compound. Incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Necroptosis: Add the necroptosis-inducing stimuli (e.g., TNF-α, SMAC mimetic, and z-VAD-fmk) to the wells. The optimal concentrations and incubation time should be determined empirically for your specific cell line. A typical incubation time is 4-8 hours.
-
Cell Lysis:
-
After the incubation period, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-phospho-RIPK3, anti-phospho-MLKL, and a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Expected Results: In a successful experiment, treatment with this compound is expected to show a dose-dependent decrease in the phosphorylation of RIPK3 and its downstream target MLKL, while the total protein levels of these kinases and the loading control should remain unchanged.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibition of necroptosis observed. | Inactive compound: Improper storage or handling may have led to degradation. | Ensure the compound has been stored correctly. Prepare a fresh stock solution from a new vial if possible. |
| Suboptimal inhibitor concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line and experimental conditions. | |
| Ineffective necroptosis induction: The stimulus may not be potent enough. | Verify the activity of your necroptosis-inducing agents (TNF-α, SMAC mimetic, z-VAD-fmk). Optimize their concentrations and incubation time. | |
| Low expression of necroptosis machinery: The cell line may not express sufficient levels of RIPK1, RIPK3, or MLKL. | Confirm the expression of these key proteins in your cell line by Western blot.[5] Consider using a different cell line known to be responsive to necroptosis induction. | |
| High background cell death in control wells. | Vehicle toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Test the toxicity of the vehicle at the concentrations used in your experiment. Lower the concentration if necessary, ensuring it is consistent across all conditions. |
| Poor cell health: Cells may be stressed due to over-confluency, high passage number, or contamination. | Use healthy, low-passage cells. Ensure optimal cell culture conditions and check for any signs of contamination. | |
| Inconsistent results between replicates. | Pipetting errors or uneven cell seeding: Inaccurate liquid handling or uneven cell distribution can lead to variability. | Ensure careful and accurate pipetting. Mix cell suspensions thoroughly before seeding to ensure a uniform cell density across all wells. |
| Edge effects: Wells on the outer edges of a multi-well plate can be prone to evaporation, leading to altered concentrations of reagents. | Avoid using the outermost wells of the plate for critical experimental conditions. Fill them with sterile PBS or medium to minimize evaporation from adjacent wells. | |
| Unexpected cell death pathway activation. | Apoptosis induction: Inhibition of necroptosis can sometimes lead to a switch to apoptosis, especially if caspase-8 is active. | To confirm necroptosis, ensure the use of a pan-caspase inhibitor like z-VAD-fmk.[2] You can also assess for markers of apoptosis, such as cleaved caspase-3, by Western blot. |
Visualizations
Caption: Simplified signaling pathway of TNF-α induced necroptosis and the point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound in inhibiting necroptosis.
References
Validating RIPK3-IN-4 activity with positive and negative controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the activity of RIPK3-IN-4, a selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the kinase activity of RIPK3. RIPK3 is a key serine/threonine kinase in the necroptosis signaling pathway. By inhibiting the catalytic activity of RIPK3, this compound prevents the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL), which is the executioner of necroptotic cell death.[1][2] This inhibition ultimately blocks the inflammatory cell death process known as necroptosis.
Q2: What are appropriate positive controls for a cell-based assay validating this compound?
A robust positive control is essential to ensure that the experimental system is responsive to necroptotic stimuli. A common method to induce necroptosis in cell culture is to treat susceptible cell lines (e.g., HT-29, L929) with a combination of:
-
Tumor Necrosis Factor-alpha (TNF-α): To activate the extrinsic cell death pathway.
-
A Smac mimetic (e.g., birinapant): To inhibit cellular inhibitors of apoptosis proteins (cIAPs).
-
A pan-caspase inhibitor (e.g., z-VAD-fmk): To block apoptosis and shunt the signaling towards necroptosis.[3]
In this setup, cells should exhibit significant cell death, which can be prevented by a functional RIPK3 inhibitor like this compound.
Q3: What are suitable negative controls for my experiment?
Negative controls are crucial for confirming the specificity of this compound's effects. Recommended negative controls include:
-
Vehicle Control: Treating cells with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
Genetically-defined Null Control: Using cells that do not express RIPK3 (e.g., from Ripk3 knockout mice or cells treated with RIPK3-specific shRNA/siRNA). These cells should not undergo necroptosis in response to the stimuli.[4]
-
Downstream Pathway Control: Employing cells deficient in MLKL, the downstream effector of RIPK3. These cells should also be resistant to necroptotic stimuli.[5][6]
-
Inactive Compound Control: If available, using a structurally similar but biologically inactive analog of this compound.
Q4: How can I confirm that the observed cell death is indeed necroptosis and not apoptosis?
Distinguishing between necroptosis and apoptosis is critical for validating a necroptosis inhibitor. Here are some methods:
-
Caspase Activity: Necroptosis is a caspase-independent cell death pathway.[7] Therefore, the presence of active caspases (e.g., measured by a caspase activity assay) would suggest apoptosis.
-
Annexin V / Propidium Iodide (PI) Staining: Flow cytometry or fluorescence microscopy using Annexin V and PI co-staining can differentiate between healthy, apoptotic, and necroptotic/late apoptotic cells.[7][8]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necroptotic cells: Annexin V-positive and PI-positive.
-
-
Morphological Analysis: Necroptotic cells typically exhibit swelling and loss of plasma membrane integrity, leading to the release of cellular contents, whereas apoptotic cells show cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[8][9]
Troubleshooting Guide
Problem 1: this compound does not inhibit necroptosis in my cell-based assay.
-
Possible Cause 1: Ineffective Necroptosis Induction.
-
Solution: Confirm that your positive control (stimuli without inhibitor) is inducing significant cell death. Titrate the concentrations of TNF-α, Smac mimetic, and z-VAD-fmk to find the optimal dose for your cell line.
-
-
Possible Cause 2: Inhibitor Concentration and Incubation Time.
-
Solution: Perform a dose-response experiment with this compound to determine its IC50 in your system. Also, optimize the pre-incubation time with the inhibitor before adding the necroptotic stimuli.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Ensure your chosen cell line expresses RIPK3 and is known to be susceptible to necroptosis. Verify RIPK3 expression by Western blot or qPCR.
-
-
Possible Cause 4: RIPK1-Independent Necroptosis.
Problem 2: High background cell death in the vehicle control.
-
Possible Cause 1: Vehicle (e.g., DMSO) Toxicity.
-
Solution: Reduce the final concentration of the vehicle in your culture medium. Most cell lines can tolerate DMSO concentrations up to 0.1-0.5%.
-
-
Possible Cause 2: Suboptimal Cell Culture Conditions.
-
Solution: Ensure cells are healthy, not overgrown, and free from contamination. Use fresh media and supplements.
-
Problem 3: Difficulty in distinguishing between apoptosis and necroptosis.
-
Possible Cause: Insufficient Caspase Inhibition.
-
Solution: Ensure that the pan-caspase inhibitor (z-VAD-fmk) is used at an effective concentration to fully block apoptotic pathways.
-
-
Possible Cause: Limitations of the Assay.
-
Solution: Complement your cell viability assays with a more specific marker of RIPK3 activity. Western blotting for phosphorylated MLKL (pMLKL) is a direct and specific indicator of RIPK3 activation.[7][8] A reduction in pMLKL levels upon treatment with this compound provides strong evidence of target engagement.
-
Experimental Protocols
Protocol 1: In Vitro RIPK3 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant RIPK3.
Materials:
-
Recombinant human RIPK3 protein
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 20 mM MgCl2, 2 mM DTT)
-
This compound and vehicle control (DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar) to measure kinase activity
-
96-well plate
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add recombinant RIPK3 protein to each well.
-
Add the diluted this compound or vehicle control to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and MBP substrate to each well.
-
Incubate the reaction for 2 hours at room temperature.
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is proportional to kinase activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell Viability Assay for Necroptosis
This protocol assesses the ability of this compound to protect cells from induced necroptosis.
Materials:
-
HT-29 cells (or another suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
TNF-α, Smac mimetic, z-VAD-fmk
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
96-well opaque-walled plates
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 40 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).
-
Include the following controls: untreated cells, cells with vehicle only, and cells with the necroptosis-inducing cocktail but no inhibitor (positive control).
-
Incubate for 24 hours.
-
Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP levels.
-
Normalize the results to the untreated control and plot the dose-response curve for this compound.
Protocol 3: Western Blot for Phosphorylated MLKL (pMLKL)
This protocol provides direct evidence of RIPK3 inhibition within the cell.
Materials:
-
Cells treated as in Protocol 2
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pMLKL (Ser358), anti-total MLKL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells in a 6-well plate as described in the cell viability assay (Protocol 2).
-
After an appropriate incubation time (e.g., 8 hours), wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-pMLKL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for total MLKL and a loading control like GAPDH to ensure equal protein loading. A decrease in the pMLKL signal relative to total MLKL in this compound-treated samples indicates target inhibition.
Quantitative Data Summary
| Compound | Target | Assay Type | Cell Line | IC50 / EC50 |
| GSK'872 (Reference RIPK3 Inhibitor) | RIPK3 | In vitro Kinase Assay | - | ~7.5 nM |
| Necrostatin-1 (Nec-1) (Reference RIPK1 Inhibitor) | RIPK1 | Cell Viability | Human U937 | ~500 nM |
| Necrosulfonamide (NSA) | Human MLKL | Cell Viability | Human HT-29 | ~0.7 µM |
Table 1: IC50/EC50 values for common inhibitors of the necroptosis pathway.[10]
| Cytokine | Condition | Effect of RIPK3 Inhibition |
| IL-6 | TNF-α induced SIRS | Reduced serum levels |
| TNF-α | LPS/z-VAD in BMDMs | Reduced expression |
| CCL3 | LPS/z-VAD in BMDMs | Reduced expression |
| CXCL1 | LPS/z-VAD in BMDMs | Reduced expression |
Table 2: Effect of RIPK3 inhibition on cytokine production in various models.[3]
Visualizations
Caption: Simplified signaling pathway of TNF-induced necroptosis and the inhibitory action of this compound.
Caption: General experimental workflow for validating this compound activity in a cell-based assay.
References
- 1. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deletion of Ripk3 Prevents Motor Neuron Death In Vitro but not In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK1/RIPK3 promotes vascular permeability to allow tumor cell extravasation independent of its necroptotic function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioradiations.com [bioradiations.com]
- 8. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of RIPK3 Inhibitors: RIPK3-IN-4 versus GSK'872
For researchers and drug development professionals navigating the landscape of necroptosis inhibitors, this guide provides a comprehensive comparison of two prominent RIPK3 inhibitors: RIPK3-IN-4 and GSK'872. This document outlines their performance based on available experimental data, details key experimental protocols, and visualizes the intricate signaling pathways involved.
Necroptosis, a form of regulated cell death, is increasingly implicated in the pathogenesis of a wide range of human diseases, including inflammatory conditions, neurodegenerative disorders, and acute organ injury. At the core of the necroptotic signaling cascade is the Receptor-Interacting Protein Kinase 3 (RIPK3), making it a prime therapeutic target. This guide offers an objective comparison of two small molecule inhibitors of RIPK3, this compound (also known as Compound 42) and GSK'872, to aid researchers in selecting the appropriate tool for their specific research needs.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for this compound and GSK'872, highlighting their potency and selectivity.
| Inhibitor | Target(s) | Biochemical IC50 | Binding Affinity (IC50/Kd) | Selectivity | Cell-Based Assay Potency |
| This compound (Compound 42) | RIPK3 | 18 nM[1] | Not explicitly stated | >60-fold for RIPK3 over RIPK1[2] | Effective in mitigating cisplatin- and ischemia/reperfusion-induced cell damage in vitro[3] |
| GSK'872 | RIPK3 | 1.3 nM[3][4] | 1.8 nM[3][4] | >1000-fold for RIPK3 over a panel of 300 kinases, including RIPK1[4] | Blocks TNF-induced necroptosis in a concentration-dependent manner in HT-29 cells[5] |
Mechanism of Action
Both this compound and GSK'872 are potent inhibitors of the kinase activity of RIPK3. By binding to the kinase domain, they prevent the autophosphorylation of RIPK3 and the subsequent phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). This action effectively halts the necroptotic cascade.
This compound has been shown to interact with two key hydrogen bonds at Thr94 and Ser146 of RIPK3, which blocks the phosphorylation of RIPK3 and mitigates acute kidney injury.[3]
GSK'872 is a highly selective inhibitor that binds with high affinity to the RIPK3 kinase domain.[3][4] Its high selectivity minimizes off-target effects, making it a valuable tool for specifically interrogating the role of RIPK3 in various biological processes.
In Vitro and In Vivo Efficacy
This compound has demonstrated protective effects in in vitro models of cisplatin- and hypoxia/re-oxygenation-induced cell damage in human proximal tubule epithelial cells (HK-2).[3] In vivo, it has been shown to alleviate cisplatin- and ischemia/reperfusion-induced acute kidney injury in mice.[3]
GSK'872 has been extensively characterized in a variety of in vitro and in vivo models. It effectively blocks TNF-induced necroptosis in multiple cell lines.[5] In vivo studies have demonstrated its neuroprotective effects in models of traumatic brain injury and Parkinson's disease, as well as its ability to mitigate doxorubicin-induced cardiotoxicity.[6][7][8]
Signaling Pathway and Inhibition
The following diagram illustrates the canonical necroptosis signaling pathway and the points of inhibition by this compound and GSK'872.
Caption: RIPK3 signaling in necroptosis and inhibitor action.
Experimental Workflows
The following diagrams outline typical experimental workflows for evaluating and comparing RIPK3 inhibitors.
Caption: Workflow for in vitro RIPK3 kinase inhibition assay.
Caption: Workflow for cell-based necroptosis inhibition assay.
Detailed Experimental Protocols
In Vitro RIPK3 Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of purified RIPK3.
Materials:
-
Recombinant human RIPK3 enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
This compound and GSK'872
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and GSK'872 in DMSO.
-
In a 384-well plate, add the recombinant RIPK3 enzyme to the kinase assay buffer.
-
Add the diluted inhibitors or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP). The final ATP concentration should be at or near the Km for RIPK3.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Necroptosis Assay (TNF-α-induced)
This assay determines the potency of inhibitors in a cellular context by measuring their ability to protect cells from necroptotic death.
Materials:
-
HT-29 cells (or other necroptosis-sensitive cell line)
-
Complete cell culture medium
-
TNF-α
-
z-VAD-fmk (pan-caspase inhibitor)
-
This compound and GSK'872
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well plates
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound, GSK'872, or DMSO (vehicle control) for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL) and z-VAD-fmk (e.g., 20 µM) to the cell culture medium.
-
Incubate the cells for 18-24 hours.
-
Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.
-
Normalize the data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% viability).
-
Calculate the EC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot for Phosphorylated RIPK3 and MLKL
This method confirms the mechanism of action of the inhibitors by assessing the phosphorylation status of key necroptosis pathway proteins.
Procedure:
-
Following the cell-based necroptosis assay treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated RIPK3 (Ser227), total RIPK3, phosphorylated MLKL (Ser358), and total MLKL. A loading control like GAPDH or β-actin should also be used.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
In Vivo Mouse Model of Cisplatin-Induced Acute Kidney Injury
This protocol is used to evaluate the in vivo efficacy of RIPK3 inhibitors in a disease-relevant model.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Administer this compound or GSK'872 (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose. The vehicle control group should receive the same volume of the vehicle.
-
After a specified pre-treatment period (e.g., 1 hour), induce acute kidney injury by a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg).[9]
-
Continue inhibitor treatment at specified intervals (e.g., once daily) for the duration of the experiment.
-
At a predetermined time point (e.g., 72 hours) after cisplatin injection, collect blood samples for measurement of serum creatinine and blood urea nitrogen (BUN) levels.
-
Euthanize the mice and harvest the kidneys for histological analysis (e.g., H&E staining to assess tubular injury) and western blotting to assess the phosphorylation of RIPK3 and MLKL in the kidney tissue.
This comprehensive guide provides a foundation for researchers to make informed decisions when selecting a RIPK3 inhibitor for their studies. The choice between this compound and GSK'872 will depend on the specific experimental context, including the desired potency, selectivity profile, and the in vitro or in vivo model system being utilized.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Compound-42 alleviates acute kidney injury by targeting RIPK3-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RIPK3 inhibitor 42 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. krcp-ksn.org [krcp-ksn.org]
- 7. mdpi.com [mdpi.com]
- 8. Identification of RIPK3 Type II Inhibitors Using High-Throughput Mechanistic Studies in Hit Triage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of RIPK3-IN-4 and Necrostatin-1 in Necroptosis Research
For Researchers, Scientists, and Drug Development Professionals
In the expanding field of regulated cell death, the specific inhibition of key signaling molecules is paramount for both mechanistic studies and therapeutic development. Necroptosis, a form of programmed necrosis, is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. This guide provides an objective comparison of two widely used inhibitors targeting this pathway: Necrostatin-1, an inhibitor of RIPK1, and RIPK3-IN-4 (also known as Compound 42), a novel inhibitor of RIPK3.
Mechanism of Action and Primary Targets
Necroptosis is initiated by various stimuli, including tumor necrosis factor (TNF), leading to the formation of a signaling complex known as the necrosome. Within this complex, RIPK1 and RIPK3 are activated through autophosphorylation and reciprocal phosphorylation. Activated RIPK3 then phosphorylates Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), the terminal effector of necroptosis, leading to its oligomerization, translocation to the plasma membrane, and ultimately, cell death.
Necrostatin-1 is an allosteric inhibitor of RIPK1 that binds to a pocket adjacent to the ATP-binding site, thereby locking the kinase in an inactive conformation.[1] This prevents the autophosphorylation of RIPK1 and its subsequent activation of RIPK3.
This compound directly targets the kinase activity of RIPK3. By inhibiting RIPK3, it prevents the phosphorylation of MLKL, the final executioner step in the necroptotic pathway.[2]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and Necrostatin-1, as well as its more specific analog, Necrostatin-1s, and another well-characterized RIPK3 inhibitor, GSK'872, for a broader context of selectivity.
Table 1: Biochemical and Cellular Potency
| Compound | Primary Target | Biochemical IC50 | Cellular EC50 (Necroptosis Inhibition) |
| This compound (Compound 42) | RIPK3 | Not explicitly reported | Effective at 10 µM in cellular models of acute kidney injury[2] |
| Necrostatin-1 | RIPK1 | ~180 nM (in vitro kinase assay) | 490 nM (TNF-induced necroptosis in Jurkat cells)[3] |
| Necrostatin-1s (7-Cl-O-Nec-1) | RIPK1 | Not explicitly reported | ~50 nM (FADD-deficient Jurkat T cells)[4] |
| GSK'872 | RIPK3 | 1.3 nM | 100-1000 fold higher than biochemical IC50[4][5] |
Table 2: Kinase Specificity and Off-Target Effects
| Compound | On-Target Selectivity | Known Off-Targets |
| This compound (Compound 42) | >60-fold selective for RIPK3 over RIPK1[4] | Broad kinase panel data not publicly available. |
| Necrostatin-1 | Selective for RIPK1 | Indoleamine 2,3-dioxygenase (IDO)[6] |
| Necrostatin-1s (7-Cl-O-Nec-1) | Highly selective for RIPK1 (>1000-fold over 485 other kinases)[7] | No significant inhibition of IDO.[6] |
| GSK'872 | >1000-fold selective for RIPK3 over a panel of >300 kinases, including RIPK1.[8][9][10] | Can induce apoptosis at higher concentrations.[8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays used to characterize the specificity and potency of necroptosis inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.
Materials:
-
Recombinant human RIPK1 or RIPK3 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 12.5 mM β-glycerol phosphate, 2 mM EDTA, and 2 mM DTT)
-
Test inhibitors (this compound, Necrostatin-1)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a multiwell plate, add the recombinant kinase in kinase assay buffer.
-
Add the diluted inhibitors or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and MBP substrate.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.
Cell-Based Necroptosis Assay (Cell Viability)
This assay measures the ability of an inhibitor to protect cells from necroptosis-induced cell death.
Materials:
-
A cell line susceptible to necroptosis (e.g., human HT-29 or mouse L929 cells)
-
Cell culture medium and supplements
-
Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK)
-
Test inhibitors (this compound, Necrostatin-1)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
White opaque 96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test inhibitors or DMSO (vehicle control) for 1-2 hours.
-
Induce necroptosis by adding the combination of TNF-α, Smac mimetic, and z-VAD-FMK to the cell culture medium.
-
Incubate the cells for a sufficient period to induce cell death (typically 18-24 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to control wells (untreated cells for 100% viability and vehicle-treated, necroptosis-induced cells for 0% viability) and calculate the EC50 value.
Concluding Remarks
The choice between this compound and Necrostatin-1 depends on the specific research question.
-
Necrostatin-1 is a well-established tool for inhibiting RIPK1-dependent necroptosis. However, its off-target activity on IDO should be considered, especially in studies related to inflammation and immunology.[6] For higher specificity, Necrostatin-1s is the recommended alternative, as it lacks the IDO-inhibitory effect and has been shown to be highly selective for RIPK1 across a broad kinase panel.[7]
-
This compound (Compound 42) offers a valuable tool for investigating the role of RIPK3 in necroptosis and associated pathologies. Its reported selectivity for RIPK3 over RIPK1 makes it a more targeted inhibitor of the downstream necroptotic machinery compared to Necrostatin-1.[4] However, a comprehensive kinase selectivity profile is not yet publicly available, which warrants careful interpretation of results in complex biological systems. For studies requiring a highly characterized and selective RIPK3 inhibitor, compounds like GSK'872 provide a well-documented alternative with extensive selectivity data.[8][9][10]
For any in vivo studies or complex cellular models, it is advisable to use the most selective inhibitors available and to include appropriate controls to account for potential off-target effects. The detailed experimental protocols provided in this guide should aid researchers in rigorously evaluating the specificity and efficacy of these and other inhibitors of the necroptosis pathway.
References
- 1. invivogen.com [invivogen.com]
- 2. Compound-42 alleviates acute kidney injury by targeting RIPK3-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 10. GSK'872 | RIP3K inhibitor | Hello Bio [hellobio.com]
Validating RIPK3-IN-4: A Comparative Guide to RIPK3 Kinase Inhibition
For researchers in cellular signaling, inflammation, and drug discovery, Receptor-Interacting Protein Kinase 3 (RIPK3) has emerged as a critical mediator of necroptosis, a form of programmed cell death implicated in a variety of inflammatory diseases. RIPK3-IN-4 is a compound identified as an inhibitor of RIPK3, offering a tool to investigate the therapeutic potential of targeting this pathway. This guide provides an objective comparison of this compound with other well-characterized RIPK3 inhibitors, namely GSK'872 and Zharp-99, supported by experimental data and detailed protocols to validate its inhibitory effects.
The Central Role of RIPK3 in Necroptosis
Necroptosis is a regulated form of necrosis initiated by stimuli such as tumor necrosis factor (TNF-α). The core of the necroptotic signaling pathway involves the activation of RIPK1 and RIPK3, which form a complex known as the necrosome. Within this complex, RIPK3 is phosphorylated and activated, leading to the subsequent phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, culminating in membrane rupture and lytic cell death. The kinase activity of RIPK3 is indispensable for this process, making it an attractive target for therapeutic intervention.
Comparative Efficacy of RIPK3 Inhibitors
| Inhibitor | Target | In Vitro Assay (IC50/Kd) | Cellular Assay (IC50/EC50) | Key Characteristics |
| This compound | RIPK3 | Not Publicly Available | CC50 > 50 µM (in HT-29 cells)[1] | Inhibits necroptosis and inflammatory responses; reduces cisplatin- and I/R-induced kidney damage.[2] |
| GSK'872 | RIPK3 | IC50: 1.3 nM (kinase activity)[3]; IC50: 1.8 nM (binding affinity)[3] | 100- to 1000-fold higher than biochemical IC50[4] | Potent and selective RIPK3 inhibitor; can induce apoptosis at higher concentrations.[3] |
| Zharp-99 | RIPK3 | Kd: 1.35 nM[5] | More potent than GSK'872 in cellular assays[5][6] | Developed from the GSK'872 scaffold with higher efficacy in blocking TNF-induced necroptosis.[5][6] |
| Necrostatin-1 (Nec-1) | RIPK1 | Not Applicable | ~30 µM (in some cellular systems) | A well-characterized RIPK1 inhibitor, often used as a negative control to confirm RIPK3-specific inhibition. |
Experimental Validation of this compound's Inhibitory Effect
To validate the inhibitory effect of this compound on RIPK3 kinase activity, a combination of in vitro biochemical assays and cell-based functional assays is recommended.
In Vitro Kinase Activity Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified RIPK3. The ADP-Glo™ Kinase Assay is a common method for this purpose.
Experimental Protocol: ADP-Glo™ Kinase Assay [7][8][9][10][11]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare a solution of recombinant human RIPK3 protein in kinase buffer.
-
Prepare a solution of a suitable substrate, such as Myelin Basic Protein (MBP), in kinase buffer.
-
Prepare a solution of ATP at a concentration near the Km for RIPK3.
-
Prepare serial dilutions of this compound and control inhibitors (e.g., GSK'872) in DMSO, followed by dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the RIPK3 enzyme, the substrate, and the inhibitor (or DMSO vehicle control).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Necroptosis Assay
This assay assesses the ability of this compound to protect cells from necroptotic cell death induced by specific stimuli. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to quantify cell viability.[12][13][14][15][16]
Experimental Protocol: CellTiter-Glo® Necroptosis Assay [12][13][14][15][16]
-
Cell Culture and Treatment:
-
Seed a necroptosis-susceptible cell line (e.g., human HT-29 or murine L929 cells) in a 96-well plate and grow to 70-80% confluency.
-
Pre-incubate the cells with serial dilutions of this compound or control inhibitors for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20-40 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK). The caspase inhibitor is crucial to block apoptosis and drive the cells towards necroptosis.
-
Incubate for a period sufficient to induce cell death (e.g., 8-24 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ATP, which reflects the number of viable cells.
-
Calculate the percent cell viability for each concentration of this compound and determine the EC50 value.
-
Visualizing the Mechanism of Action
To provide a clear visual representation of the signaling pathways and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: RIPK3 signaling pathway leading to necroptosis and the point of inhibition by this compound.
Caption: Experimental workflow for validating this compound's inhibitory activity.
Conclusion
Validating the inhibitory effect of this compound on RIPK3 kinase activity is crucial for its application as a research tool. By employing a combination of in vitro kinase assays and cellular necroptosis assays, researchers can quantitatively assess its potency and efficacy. While direct comparative IC50 values for this compound are not yet widely published, the provided protocols offer a robust framework for its characterization. Comparison with well-established inhibitors like GSK'872 and Zharp-99 will further elucidate its specific properties and potential advantages. The diagrams and detailed methodologies in this guide serve as a valuable resource for scientists investigating the role of RIPK3-mediated necroptosis in health and disease.
References
- 1. RIPK3-IN-1 - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. carnabio.com [carnabio.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. promega.com [promega.com]
- 14. scribd.com [scribd.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. ch.promega.com [ch.promega.com]
A Comparative Guide to the Efficacy of RIPK3-IN-4 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the RIPK3 inhibitor, RIPK3-IN-4, with other widely used alternatives, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate tool for their studies on necroptosis and related inflammatory diseases.
Introduction to RIPK3 and Necroptosis
Receptor-Interacting Protein Kinase 3 (RIPK3) is a crucial serine/threonine kinase that plays a central role in the execution of necroptosis, a form of regulated necrotic cell death. Necroptosis is implicated in the pathogenesis of a wide range of human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. The signaling cascade is typically initiated by stimuli such as tumor necrosis factor (TNF-α), which, under conditions of caspase-8 inhibition, leads to the formation of a signaling complex known as the necrosome. Within the necrosome, RIPK1 and RIPK3 interact and auto-phosphorylate, leading to the recruitment and phosphorylation of the mixed lineage kinase domain-like (MLKL) protein. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane disruption and lytic cell death. Given its pivotal role, RIPK3 has emerged as a key therapeutic target for diseases driven by necroptotic cell death.
Comparative Efficacy of RIPK3 Inhibitors
This section provides a quantitative comparison of this compound with other well-characterized RIPK3 inhibitors, GSK'872 and Zharp-99. The data is summarized in the tables below, highlighting their in vitro and in vivo efficacy.
In Vitro Efficacy
| Inhibitor | Target(s) | IC50 (Kinase Assay) | Cell-Based Assay (EC50/IC50) | Cell Type | Species | Source(s) |
| This compound | RIPK3 | Not explicitly stated | Reduces cell damage, necroptosis, and inflammation | HK-2 | Human | [1] |
| GSK'872 | RIPK3 | 1.3 nM[2] | 100-1000 fold higher than kinase IC50 | HT-29, 3T3-SA, primary human neutrophils | Human, Mouse | [2] |
| Zharp-99 | RIPK3 | More potent than GSK'872 | 0.15 - 1.2 µM (TNF-induced necroptosis) | HT-29, MEFs, BMDMs | Human, Mouse, Rat | [3] |
In Vivo Efficacy
| Inhibitor | Animal Model | Disease Model | Key Findings | Source(s) |
| This compound | Mouse | Cisplatin- and Ischemia/Reperfusion-induced Acute Kidney Injury | Alleviated kidney damage, necroptosis, and inflammatory responses. | [1] |
| GSK'872 | Mouse | TNF-induced Systemic Inflammatory Response Syndrome (SIRS) | Reduces inflammation and protects against lethal shock. | [3] |
| Zharp-99 | Mouse | TNF-induced Systemic Inflammatory Response Syndrome (SIRS) | More potent than GSK'872 in protecting against TNF-induced lethal shock and reducing IL-6 production. | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on RIPK3 kinase activity.
Materials:
-
Recombinant human RIPK3 protein
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT, 10 µM ATP)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Plate reader for luminescence detection
Procedure:
-
Prepare a reaction mixture containing recombinant RIPK3 protein and the test compound at various concentrations in the kinase assay buffer.
-
Incubate the mixture for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a solution of MBP and ATP.
-
Allow the reaction to proceed for a set time (e.g., 1-2 hours) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit, following the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
TNF-α-Induced Necroptosis Inhibition Assay
Objective: To assess the ability of a compound to inhibit necroptosis in a cellular context.
Materials:
-
A cell line susceptible to necroptosis (e.g., human HT-29 colon adenocarcinoma cells, mouse L929 fibrosarcoma cells, or primary cells like Bone Marrow-Derived Macrophages).
-
Complete cell culture medium.
-
TNF-α (human or mouse, as appropriate).
-
A pan-caspase inhibitor (e.g., z-VAD-FMK).
-
A Smac mimetic (e.g., birinapant), optional, to enhance necroptosis.
-
Test compounds (this compound and alternatives) dissolved in DMSO.
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Plate reader for luminescence or fluorescence detection.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α, z-VAD-FMK, and optionally a Smac mimetic to the cell culture medium.
-
Incubate the cells for a period sufficient to induce cell death (e.g., 8-24 hours).
-
Measure cell viability using a suitable assay. For example, with CellTiter-Glo®, the luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Calculate the EC50 or IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the RIPK3 signaling pathway and a typical experimental workflow.
Caption: RIPK3 Signaling Pathway Leading to Necroptosis.
Caption: Experimental Workflow for Efficacy Testing.
References
Navigating Necroptosis: A Comparative Analysis of RIPK3 Inhibitors RIPK3-IN-4 and GSK'872
In the landscape of necroptosis research, the selective inhibition of Receptor-Interacting Protein Kinase 3 (RIPK3) has emerged as a critical strategy for dissecting this programmed cell death pathway and developing potential therapeutics for inflammatory and neurodegenerative diseases. Among the available chemical tools, RIPK3-IN-4 and GSK'872 are two prominent inhibitors. This guide provides a detailed comparison of their potency, supported by experimental data and methodologies, to aid researchers in selecting the appropriate tool for their studies.
Based on available data, GSK'872 demonstrates significantly higher potency in biochemical assays compared to the reported cellular efficacy of this compound. GSK'872 inhibits RIPK3 kinase activity with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, whereas this compound shows anti-necroptotic effects in cellular assays at sub-micromolar concentrations.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key potency values for this compound and GSK'872, providing a clear comparison of their inhibitory activities.
| Inhibitor | Target | Assay Type | Potency (IC50/EC50) | Source(s) |
| This compound | RIPK3 | Cell-based anti-necroptotic activity (HT-29 cells) | 0.44 µM (EC50) | [1] |
| Cytotoxicity (HT-29 cells) | Cell-based viability | > 50 µM (CC50) | [1] | |
| GSK'872 | RIPK3 | Biochemical kinase inhibition | 1.3 nM (IC50) | |
| RIPK3 | Biochemical binding affinity | 1.8 nM (IC50) |
The RIPK3 Signaling Pathway in Necroptosis
Necroptosis is a regulated form of necrosis that is critically dependent on the kinase activity of RIPK3. The pathway is typically initiated by death receptor signaling, such as the tumor necrosis factor receptor 1 (TNFR1). In the absence of active caspase-8, RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome. This proximity leads to the autophosphorylation and activation of RIPK3. Activated RIPK3 then phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which can trigger an inflammatory response.
References
A Structural Showdown: RIPK3-IN-4 in the Landscape of Type III Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 3 (RIPK3) has emerged as a critical mediator of necroptosis, a form of programmed cell death implicated in a host of inflammatory diseases.[1][2] Its central role in the necroptotic pathway makes it a compelling target for therapeutic intervention. Small molecule inhibitors of RIPK3 are therefore of significant interest. This guide provides a structural comparison of RIPK3-IN-4 and other kinase inhibitors, with a focus on the distinct characteristics of Type III inhibitors.
The RIPK3 Signaling Cascade: A Target for Inhibition
RIPK3 is a serine/threonine kinase that acts as a key molecular switch for necroptosis.[2][3] Upon stimulation by signals such as Tumor Necrosis Factor (TNF), RIPK3 is activated through interaction with RIPK1 via their respective RIP Homotypic Interaction Motifs (RHIMs).[1][4] This leads to the formation of a functional amyloid signaling complex known as the necrosome.[5] Activated RIPK3 then phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[2][3] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, ultimately leading to membrane rupture and lytic cell death.
Kinase Inhibitor Classification: A Structural Perspective
Kinase inhibitors are broadly classified based on their binding mode relative to the ATP-binding site and the conformational state of the kinase. Type I, I½, and II inhibitors are ATP-competitive, binding within the adenine-binding pocket.[6] In contrast, Type III and IV inhibitors are allosteric, binding to sites topographically distinct from the ATP pocket.[6][7]
Type III inhibitors , such as this compound, are of particular interest as they bind to an allosteric site immediately adjacent to the ATP-binding pocket.[6][8][9] This binding mode does not directly compete with ATP and can offer a higher degree of selectivity, as allosteric pockets are generally less conserved than the highly conserved ATP-binding site.[8] Typically, Type III inhibitors stabilize an inactive kinase conformation, often referred to as the "DFG-in, αC-helix-out" state.[7][8]
References
- 1. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RIPK3 signaling and its role in the pathogenesis of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. RIPK3 - Wikipedia [en.wikipedia.org]
- 6. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of RIPK3-IN-4 and Other Necroptosis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated cell death, has emerged as a critical pathway in the pathogenesis of a wide range of diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. This has spurred the development of small molecule inhibitors targeting key kinases in the necroptosis pathway: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). This guide provides an objective comparison of the in vivo efficacy of various necroptosis inhibitors, with a focus on RIPK3 inhibitors, including the recently identified RIPK3-IN-4. Due to the limited publicly available in vivo data for this compound, this comparison leverages data from other well-characterized necroptosis inhibitors to provide a broader context for researchers.
Executive Summary of In Vivo Efficacy
The following table summarizes the in vivo performance of selected necroptosis inhibitors across different disease models. This data highlights the therapeutic potential of targeting necroptosis in a variety of pathological conditions.
| Inhibitor | Target | Disease Model | Animal Model | Dose & Administration | Key Outcomes & Efficacy |
| This compound (Compound 42) | RIPK3 | Acute Kidney Injury (Cisplatin- and I/R-induced) | Mouse | Not specified | Reduces kidney damage, inflammation, and necroptosis.[1] |
| Zharp-99 | RIPK3 | TNF-induced Systemic Inflammatory Response Syndrome (SIRS) | Mouse (C57BL/6) | 5 mg/kg, intraperitoneal (IP) injection | Significantly protected against TNF-α-induced lethal shock, ameliorated temperature loss, and reduced serum IL-6 levels.[2][3][4][5] |
| GSK'872 | RIPK3 | MPTP-induced Parkinson's Disease | Mouse | Not specified | Rescued motor impairment, inhibited dopaminergic cell death, and suppressed neuroinflammation.[6][7] |
| Necrostatin-1s (Nec-1s) | RIPK1 | TNF-induced mortality | Mouse | High doses (not specified) | Prevented TNF-induced mortality.[8] More specific than Nec-1, lacking off-target effects on indoleamine 2,3-dioxygenase (IDO).[8] |
Signaling Pathways and Inhibitor Targets
The necroptosis signaling cascade is a well-defined pathway that offers multiple points for therapeutic intervention. The diagram below illustrates the canonical TNF-α induced necroptosis pathway and the points of inhibition for different classes of necroptosis inhibitors.
Caption: Necroptosis signaling pathway and points of therapeutic intervention.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are outlines of key experimental protocols for disease models mentioned in this guide.
TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) in Mice
This model is used to evaluate the efficacy of inhibitors in a hyper-inflammatory state.
-
Animal Model: C57BL/6 mice are commonly used.
-
Inhibitor Administration: The test compound (e.g., Zharp-99 at 5 mg/kg) or vehicle is administered via intraperitoneal (IP) injection.[2]
-
SIRS Induction: Approximately 15-30 minutes after inhibitor administration, mice are challenged with an intravenous (IV) injection of mouse TNF-α (e.g., 6.5 µ g/mouse ) to induce a lethal shock.[3]
-
Endpoint Measurements:
-
Survival: Monitored over a period of 24-48 hours.
-
Body Temperature: Rectal temperature is measured at regular intervals to assess hypothermia, a hallmark of SIRS.
-
Cytokine Analysis: Blood is collected (e.g., via cardiac puncture) at a specified time point post-TNF-α injection to measure serum levels of pro-inflammatory cytokines like IL-6 using ELISA.
-
MPTP-induced Mouse Model of Parkinson's Disease
This model recapitulates some of the key pathological features of Parkinson's disease, including dopaminergic neuron loss.
-
Animal Model: C57BL/6 mice are typically used.
-
Neurotoxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce dopaminergic neurodegeneration. A common regimen is multiple intraperitoneal injections (e.g., four injections of 18 mg/kg at 2-hour intervals).[9]
-
Inhibitor Treatment: The necroptosis inhibitor (e.g., GSK'872) is administered according to the study design, which may involve pre-treatment, co-treatment, or post-treatment relative to MPTP administration.
-
Endpoint Analysis:
-
Behavioral Assessment: Motor function is evaluated using tests such as the open field test to measure locomotor activity.[10]
-
Histological Analysis: Brains are harvested after a specific period (e.g., 7-21 days) for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.[10]
-
Biochemical Analysis: Brain tissue can be analyzed for levels of dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography (HPLC).[9] Levels of necroptosis and inflammatory markers (e.g., p-RIPK3, p-MLKL, inflammatory cytokines) are assessed by Western blot or ELISA.[6][7]
-
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a novel necroptosis inhibitor.
Caption: General workflow for in vivo efficacy testing of kinase inhibitors.
Conclusion
The development of necroptosis inhibitors represents a promising therapeutic strategy for a multitude of diseases. While direct in vivo comparative data for this compound is still emerging, the available evidence for other RIPK3 inhibitors like Zharp-99 and GSK'872, as well as inhibitors of other key necroptosis mediators like Necrostatin-1s, demonstrates the potential of this therapeutic approach. The successful translation of these inhibitors from preclinical models to clinical applications will depend on rigorous in vivo studies that carefully evaluate efficacy, pharmacokinetics, and safety. This guide provides a framework for understanding and comparing the in vivo performance of these compounds, and for designing future studies in this exciting field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patrinum.ch [patrinum.ch]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor GSK872 in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. core.ac.uk [core.ac.uk]
- 9. modelorg.com [modelorg.com]
- 10. meliordiscovery.com [meliordiscovery.com]
A Comparative Analysis of RIPK3 Inhibitor Selectivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for the generation of reliable experimental data and the advancement of therapeutic candidates. This guide provides a comparative review of published data on the selectivity of several key inhibitors of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical mediator of necroptotic cell death.
While the user's original query referenced "RIPK3-IN-4," this designation does not correspond to a commonly recognized inhibitor in the scientific literature. Therefore, this guide focuses on three well-characterized and published RIPK3 inhibitors: GSK'872 , LK01003 , and Zharp-99 .
Quantitative Selectivity Data
The following tables summarize the available quantitative data on the potency and selectivity of GSK'872, LK01003, and Zharp-99.
Table 1: On-Target Potency of RIPK3 Inhibitors
| Inhibitor | Assay Type | Potency (IC50/Kd) | Reference |
| GSK'872 | Cell-free kinase assay | 1.3 nM (IC50) | [1][2][3][4] |
| Binding assay | 1.8 nM (IC50) | [4] | |
| LK01003 | ADP-Glo Kinase Assay | 2 nM (IC50) | |
| Zharp-99 | Binding Assay | 1.35 nM (Kd) | [5][6] |
Table 2: Off-Target Selectivity Profile of RIPK3 Inhibitors
| Inhibitor | Selectivity Profile | Known Off-Targets (Potency) | Notes | Reference |
| GSK'872 | Highly selective for RIPK3 over a panel of >300 kinases, including >1000-fold selectivity over RIPK1. | Not specified in detail in publicly available data. Fails to inhibit most of the 300 kinases at 1 µM. | Can induce apoptosis at higher concentrations (3-10 µM). | [1][2][3] |
| LK01003 | Profiled against 379 kinases. | RIPK2 (IC50 = 48 nM), BRK (IC50 = 248 nM) | Demonstrates a favorable selectivity profile. | |
| Zharp-99 | Does not affect RIPK1 kinase activity at 10 µM. Favorable in vitro safety profile with no inhibition of major CYP450 isozymes at 10 µM. | Wider kinome selectivity has not been determined in publicly available data. | More potent than GSK'872 in cellular necroptosis assays. | [5][6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of selectivity data. Below are summaries of common experimental protocols used to assess RIPK3 inhibitor selectivity.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. It is a luminescent-based assay with a high-throughput format.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
General Protocol:
-
Kinase Reaction: A reaction mixture containing the kinase (e.g., recombinant human RIPK3), a substrate (e.g., a generic kinase substrate), ATP, and the test inhibitor at various concentrations is incubated.
-
Reaction Termination and ATP Depletion: An "ADP-Glo™ Reagent" is added to the reaction mixture to stop the kinase reaction and deplete any unconsumed ATP.
-
ADP Detection: A "Kinase Detection Reagent" is added, which contains enzymes that convert ADP to ATP and a luciferase/luciferin pair to generate a luminescent signal from the newly synthesized ATP.
-
Data Acquisition: The luminescence is measured using a plate reader. The inhibitory effect of the compound is determined by the reduction in the luminescent signal compared to a control without the inhibitor. IC50 values are then calculated from the dose-response curves.
Radiometric [33P]-ATP Filter Binding Assay
This is a traditional and direct method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-33P]-ATP into a substrate.
Principle: A kinase reaction is performed in the presence of [γ-33P]-ATP. The reaction mixture is then spotted onto a filter membrane that binds the phosphorylated substrate, while the unincorporated [γ-33P]-ATP is washed away. The amount of radioactivity remaining on the filter is proportional to the kinase activity.
General Protocol:
-
Kinase Reaction: The kinase, substrate, [γ-33P]-ATP, and test inhibitor are incubated in a reaction buffer.
-
Reaction Termination and Filtration: The reaction is stopped, and the mixture is transferred to a phosphocellulose filter membrane.
-
Washing: The filter is washed multiple times to remove unincorporated [γ-33P]-ATP.
-
Detection: The radioactivity on the dried filter is measured using a scintillation counter.
-
Data Analysis: The reduction in radioactive signal in the presence of the inhibitor is used to determine its potency.
Signaling Pathways and Experimental Workflows
RIPK3 Signaling in Necroptosis
RIPK3 is a central kinase in the necroptosis pathway, a form of programmed cell death. Upon stimulation by ligands such as TNF-α, RIPK3 is activated, leading to the phosphorylation of its substrate, MLKL, which executes cell death by disrupting the plasma membrane.
Caption: Simplified RIPK3 signaling pathway in TNF-α-induced necroptosis.
Workflow for Kinase Inhibitor Selectivity Profiling
The determination of a kinase inhibitor's selectivity is a multi-step process that begins with a broad screen followed by more detailed characterization of any identified off-target interactions.
Caption: General workflow for kinase inhibitor selectivity profiling.
References
- 1. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
